EMU-116
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H35N5 |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
(8S)-N-methyl-N-[[(3R)-5-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C25H35N5/c1-28-12-14-30(15-13-28)23-9-4-7-20-17-27-21(16-22(20)23)18-29(2)24-10-3-6-19-8-5-11-26-25(19)24/h4-5,7-9,11,21,24,27H,3,6,10,12-18H2,1-2H3/t21-,24+/m1/s1 |
Clé InChI |
VQKPLQVBEMYPHE-QPPBQGQZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EMU-116
Introduction
EMU-116 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It is considered a "best-in-class" therapeutic candidate that has demonstrated superior pharmacokinetic properties and anti-tumor efficacy in preclinical models when compared to other CXCR4 antagonists like mavorixafor (B1662892) (X4P-001).[3][4] this compound's mechanism of action centers on its ability to disrupt the signaling axis formed by CXCR4 and its unique chemokine ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1).[4][5] This disruption has profound multimodal effects, making this compound a promising agent in oncology and hematology.[3][6]
Core Mechanism of Action: Antagonism of the CXCR4/CXCL12 Axis
The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates multiple intracellular signaling cascades.[4][7] This signaling axis is a critical regulator of physiological processes, including immune cell trafficking, stem cell homeostasis, and angiogenesis.[4][8] However, numerous cancer types hijack this pathway by overexpressing CXCR4, which correlates with tumor progression, metastasis to CXCL12-rich environments (such as bone, lung, and liver), and the creation of an immunosuppressive tumor microenvironment.[4][5][9]
This compound functions as a competitive antagonist, blocking the binding of CXCL12 to CXCR4.[3] This inhibition prevents the activation of downstream signaling pathways, thereby neutralizing the pro-tumorigenic effects mediated by this axis.[3][6] The key consequences of this antagonism include:
-
Inhibition of Tumor Growth and Survival: By blocking CXCR4, this compound disrupts autocrine and paracrine signaling loops that promote cancer cell proliferation and survival.[3][6]
-
Prevention of Metastasis: It hinders the chemotactic migration of CXCR4-expressing cancer cells towards CXCL12 gradients, a key mechanism in the homing of metastatic cells to distant organs.[3][10]
-
Disruption of the Tumor Microenvironment: The drug interferes with protective tumor-stromal interactions that confer drug resistance and support tumor growth.[3][9]
-
Modulation of the Immune Response: this compound alters the tumor immune landscape by blocking the infiltration of immunosuppressive cells (e.g., regulatory T cells) and enhancing the presence of anti-tumor immune cells like CD8+ T-cells.[3][9]
-
Mobilization of Hematopoietic Cells: this compound effectively mobilizes hematopoietic stem cells (HSCs) and a wide array of immune cells from the bone marrow into peripheral circulation, a process that can be leveraged for stem cell transplantation and to counteract chemotherapy-induced neutropenia.[11][12]
Signaling Pathways and Visualizations
The binding of CXCL12 to CXCR4 initiates a conformational change in the receptor, leading to the activation of associated G-proteins and subsequent downstream signaling cascades, primarily through the PI3K/Akt and MAPK/ERK pathways. These pathways regulate transcription factors that control cell proliferation, survival, and migration. This compound prevents the initiation of this cascade.
Quantitative Data
This compound has demonstrated potent activity in in-vitro assays and superior efficacy in in-vivo preclinical models compared to other CXCR4 inhibitors.
Table 1: In Vitro Activity of this compound
| Assay Type | Metric | Value | Reference |
|---|
| Calcium Mobilization (Flux) Assay | IC50 | 29.6 nM |[1] |
Table 2: Summary of Preclinical In Vivo Efficacy Studies
| Cancer Model | Animal Model | This compound Dosage | Comparator & Dosage | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Renal Cell Carcinoma (RCC) Xenograft (786-O cells) | Female Nude Mice | 3, 10, or 30 mg/kg p.o., q.d. | X4P-001 (100 mg/kg p.o., q.d.) + Axitinib | 10 mg/kg this compound was as effective as 100 mg/kg X4P-001. 30 mg/kg this compound was more effective. | [9] |
| Prostate Cancer Bone Metastasis (PC-3 cells) | Male Nude Mice | 10 or 30 mg/kg p.o., q.d. | X4P-001 (10 or 30 mg/kg p.o., q.d.) + Docetaxel | This compound was as or more effective than X4P-001 in combination with docetaxel. | [9][10] |
| Syngeneic RCC (RENCA cells) | Female Balb/c Mice | 30 mg/kg p.o., q.d. | X4P-001 (30 mg/kg p.o., q.d.) | This compound mobilized T-cells more effectively than X4P-001. | [9] |
| Neutrophil Mobilization | Mice | 30 mg/kg p.o. | N/A | Significantly increased neutrophil counts in peripheral blood. |[3] |
Table 3: Preclinical Hematopoietic Cell Mobilization Studies
| Study Model | Animal Model | This compound Dosage & Route | Comparator & Dosage | Cells Mobilized | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Short-term Mobilization | DBA Mice | 10 mg/kg s.c. & 30 mg/kg p.o. | Plerixafor (5 mg/kg s.c.) | WBCs, Neutrophils, T-cells, LSK+ cells | This compound showed more robust and sustained increases compared to Plerixafor. Peak response at ~6 hours. | [11][12] |
| Chemotherapy-Induced Neutropenia | Swiss Mice | 30 mg/kg p.o., q.d. (post-cyclophosphamide) | Vehicle Control | WBCs, Neutrophils, Lymphocytes, Monocytes, HSCs | Treated mice showed immune cell rebound 3 days earlier than controls. |[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Protocol 1: In Vivo Renal Cell Carcinoma (RCC) Xenograft Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound, alone and in combination with a standard-of-care agent, compared to another CXCR4 antagonist.[9]
Methodology:
-
Cell Culture: Human 786-O renal cell carcinoma cells are cultured under standard conditions.
-
Animal Model: Female immunodeficient nude mice are used.
-
Tumor Implantation: A suspension of 786-O cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.
-
Treatment Regimen:
-
Vehicle Control (p.o., q.d.)
-
This compound (e.g., 3, 10, or 30 mg/kg, p.o., q.d.)
-
X4P-001 (e.g., 100 mg/kg, p.o., q.d.)
-
Axitinib (targeted therapy control, e.g., 30 mg/kg, p.o., q.d.)
-
Combination arms: this compound + Axitinib; X4P-001 + Axitinib
-
-
Monitoring: Subcutaneous tumor volume is monitored regularly (e.g., 2-3 times per week) using caliper measurements (Volume = (length × width²)/2). Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a specified maximum volume. Tumors are excised, weighed, and may be processed for further analysis (e.g., flow cytometry, immunohistochemistry). Statistical analysis is performed to compare tumor growth inhibition between groups.[9]
Protocol 2: In Vitro Calcium Mobilization Assay
Objective: To determine the potency (IC50) of this compound in inhibiting CXCL12-induced intracellular calcium release in CXCR4-expressing cells.[1][13]
Methodology:
-
Cell Preparation: A cell line endogenously or recombinantly expressing CXCR4 (e.g., Jurkat T-cells) is harvested.
-
Dye Loading: Cells are washed and resuspended in a suitable buffer (e.g., HBSS with calcium). They are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark to allow the dye to enter the cells.
-
Assay Preparation: After incubation, cells are washed to remove excess dye and resuspended in buffer. The cell suspension is aliquoted into a 96-well microplate.
-
Compound Addition: Varying concentrations of this compound (or vehicle control) are added to the wells and pre-incubated for a short period.
-
Stimulation and Measurement: The microplate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken. The cells are then stimulated by injecting a pre-determined concentration of CXCL12. The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured kinetically over time.
-
Data Analysis: The peak fluorescence response is determined for each concentration of this compound. The data is normalized to the response of the vehicle control. A dose-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration. The IC50 value is calculated from this curve using non-linear regression.[13]
References
- 1. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 2. emerson.emory.edu [emerson.emory.edu]
- 3. CXCR4 – The Liotta Research Group [liottaresearch.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CXCL12/CXCR4 blockade induces multimodal anti-tumor effects that prolong survival in an immunocompetent mouse model of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Insights into immuno-oncology drug development landscape with focus on bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
EMU-116: A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Profile of a Best-in-Class CXCR4 Antagonist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: EMU-116 is a novel, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] Developed as a best-in-class therapeutic candidate, this compound has demonstrated significant potential in preclinical models for applications in oncology and hematology by potently modulating the CXCR4/CXCL12 signaling axis.[3][4] This axis is a critical pathway in cancer progression, metastasis, and immune cell trafficking.[5] This document provides a comprehensive technical overview of the discovery rationale, synthetic routes, mechanism of action, and key preclinical data for this compound.
Discovery and Rationale
The CXCR4 receptor and its unique chemokine ligand, CXCL12, are key regulators of intracellular signaling cascades that promote cell survival, proliferation, and chemotaxis.[1] In various cancers, the upregulation of the CXCR4/CXCL12 axis is a driver of tumor progression and metastasis, making CXCR4 a compelling therapeutic target.[5] this compound was developed by the Liotta Research Group as a third-generation tetrahydroisoquinoline-based CXCR4 antagonist, designed to overcome limitations of earlier agents and provide superior oral bioavailability and an enhanced pharmacokinetic/pharmacodynamic profile.[1][4] Extensive evaluation of over 350 analogues led to the selection of this compound as a clinical candidate, which has substantially outperformed second-generation antagonists like mavorixafor (B1662892) on numerous in vitro and in vivo metrics.[1][3]
Caption: The CXCR4/CXCL12 signaling pathway and the inhibitory mechanism of this compound.
Synthesis of this compound
The production of this compound has evolved from an initial discovery-focused synthesis to a more efficient, scalable process-focused route.[1] The discovery route was designed to facilitate late-stage diversification to establish structure-activity relationships, while the process-focused synthesis provides the compound in higher overall yield with superior stereocontrol, enabling the production of multi-gram quantities required for advanced preclinical studies.[1]
A critical step in both synthetic strategies is the Buchwald–Hartwig amination, which is used to install the key N-methylpiperazine moiety onto an aryl bromide intermediate.[1] The process-focused route culminates in a 38% overall yield over 12 steps.[1]
Caption: Process-focused synthetic workflow for the production of this compound.
Experimental Protocol: Synthesis
The process-focused synthesis involves the preparation of two key intermediates: (R)-9-bromo-1,5,10,10a-tetrahydro-3H-oxazolo[3,4-b]isoquinolin-3-one and (S)–N-methyl-5,6,7,8-tetrahydroquinolin-8-amine.[1] These intermediates are coupled via reductive amination to form the core scaffold of this compound, which is followed by deprotection and final purification steps.[1]
Example Key Step: N-methylation of a Precursor Amine [1] A solution of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine (1.00 equiv) is dissolved in dichloroethane (DCE). Sodium triacetoxyborohydride (B8407120) (2.00 equiv) is added at room temperature, and the mixture is stirred for 30 minutes. Formaldehyde (37% in H₂O, 1.20 equiv) is then added. The reaction proceeds at room temperature for approximately 20 hours to yield the N-methylated product.[1]
Note: Full synthetic details, including characterization data, are reported by Wilson et al. in Organic Process Research & Development.[1]
Preclinical Pharmacodynamics and Efficacy
This compound has been extensively profiled in a battery of in vitro and in vivo assays, consistently demonstrating superiority over the clinical candidate mavorixafor (X4P-001).[3]
In Vitro Profile
In direct comparisons, this compound exhibits a more favorable drug-like profile than mavorixafor.[3]
| Parameter | This compound Performance vs. Mavorixafor |
| Human Liver Microsomal Stability | Superior[3] |
| PAMPA Permeability | Superior[3] |
| Aqueous Solubility | Superior[3] |
| Therapeutic Index (cAMP IC₉₀ / hERG IC₂₀) | More Attractive[3] |
In Vivo Cell Mobilization
A key pharmacodynamic effect of CXCR4 antagonism is the mobilization of hematopoietic stem and immune cells from the bone marrow into peripheral circulation.[6][7]
Caption: Experimental workflow for the in vivo neutropenia model.
This compound is a potent mobilizer of a wide range of immune cells.[6][7] When dosed orally in mice, it produces a robust and sustained increase in white blood cells (WBCs), neutrophils, T-cells, and hematopoietic stem cells (LSK+ cells), with effects superior to the FDA-approved mobilizer Plerixafor.[6][7] The peak mobilization effect occurs approximately 6 hours post-dose, which aligns with its peak plasma concentration in mice.[6][7]
| Cell Type | Fold Change from Baseline (Oral this compound) |
| Plasmacytoid Dendritic Cells (pDCs) | ~40-fold[6][7] |
| Eosinophils | ~2-fold[6][7] |
In studies directly measuring neutrophil counts, oral this compound demonstrated a superior response compared to subcutaneously administered agents.[3]
| Compound | Dose & Route | Peak Neutrophil Count (cells/L) |
| This compound | 30 mg/kg, P.O. | ~6 x 10⁹ [3] |
| TIQ-15 | 5-20 mg/kg, S.C. | ~4 x 10⁹[3] |
| AMD3100 (Plerixafor) | S.C. | ~4 x 10⁹[3] |
In Vivo Anti-Cancer Efficacy
This compound has shown potent anti-tumor activity in preclinical cancer models. Its mechanism involves remodeling the tumor microenvironment by increasing the infiltration of cytotoxic CD8+ T-cells while reducing immunosuppressive T-regulatory (Treg) cells, effectively turning "cold" tumors "hot".[3]
Renal Cell Carcinoma Xenograft Model: [3] In a head-to-head comparison with mavorixafor in a mouse xenograft model of renal cell carcinoma, this compound was significantly more potent.
| Compound | Dose (mg/kg) | Anti-Tumor Efficacy |
| This compound | 10 | Equally effective as 100 mg/kg Mavorixafor[3] |
| This compound | 30 | Superior to 100 mg/kg Mavorixafor; induced tumor size reduction[3] |
| Mavorixafor | 100 | Effective at combating tumor growth[3] |
Additionally, recent preclinical data show that this compound was effective in a prostate cancer bone metastasis model when used in combination with docetaxel.[2]
Key Experimental Protocols (Biological Assays)
4.1. Cell Mobilization Assay in DBA Mice [7]
-
Animal Model: DBA mice.
-
Dosing:
-
This compound: 10 mg/kg subcutaneous (s.c.) or 30 mg/kg oral (p.o.).
-
Plerixafor: 5 mg/kg s.c. (as a comparator).
-
Vehicle control.
-
-
Sample Collection: Blood samples are collected at multiple time points over an 8-hour period.
-
Analysis: Cell populations (WBCs, neutrophils, T-cells, LSK+ cells, etc.) are quantified using a Complete Blood Count (CBC) analyzer and Fluorescence-Activated Cell Sorting (FACS) analysis.
4.2. Chemotherapy-Induced Neutropenia Model [7]
-
Animal Model: Swiss mice.
-
Neutropenia Induction: Mice are treated with cyclophosphamide (60 mg/kg, intraperitoneal, once daily) for 4 consecutive days to deplete immune cells.
-
Treatment: On day 5, daily oral administration of this compound (30 mg/kg) or vehicle control is initiated and continued for 8 days.
-
Monitoring and Endpoint: Blood is collected periodically and analyzed by CBC to monitor the recovery of WBCs, neutrophils, lymphocytes, and monocytes. The primary endpoint is the time to rebound of these cell populations compared to the control group. In the study, this compound treated mice showed a rebound 3 days earlier than controls.[7]
Conclusion
This compound is a potent, orally bioavailable CXCR4 antagonist with a highly promising preclinical profile. Its efficient and scalable synthesis makes it a viable clinical development candidate.[1] Through its robust ability to mobilize stem and immune cells and remodel the tumor microenvironment, this compound has demonstrated superior efficacy in models of neutropenia and cancer.[3][7] These findings strongly support its continued development as a novel therapeutic for a range of oncologic and hematologic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into immuno-oncology drug development landscape with focus on bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4 – The Liotta Research Group [liottaresearch.org]
- 4. emerson.emory.edu [emerson.emory.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
The Role of EMU-116 in Stem Cell Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMU-116 is an orally active, small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] This receptor, along with its cognate ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), plays a pivotal role in the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. By disrupting the CXCR4/CXCL12 signaling axis, this compound facilitates the egress of HSPCs and other immune cells from the bone marrow into the peripheral blood. This process, known as mobilization, is a critical step in various therapeutic applications, including hematopoietic stem cell transplantation and potentially in gene therapy. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to the function of this compound in stem cell mobilization.
Core Mechanism of Action: CXCR4 Antagonism
The retention of HSPCs in the bone marrow is largely mediated by the interaction between CXCR4 expressed on the surface of HSPCs and CXCL12, which is constitutively secreted by stromal cells within the bone marrow microenvironment. This interaction anchors the stem cells within their niche. This compound functions as a competitive antagonist at the CXCR4 receptor, blocking the binding of CXCL12. This disruption of the retention signal leads to the mobilization of HSPCs into the peripheral circulation.
Below is a diagram illustrating the signaling pathway disrupted by this compound.
Quantitative Data on Stem Cell Mobilization
Studies in various mouse models have demonstrated the efficacy of this compound in mobilizing a broad range of hematopoietic cells. The data presented below is summarized from studies in DBA, Swiss (neutropenic model), and Townes (sickle cell model) mice.[1]
Table 1: Mobilization of White Blood Cells (WBCs) and Hematopoietic Stem Cells (LSK) in DBA Mice
| Treatment Group | Dose | Route | Peak Response Time (hours) | WBC Mobilization (Fold Change from Baseline) | LSK Cell Mobilization (Fold Change from Baseline) |
| This compound | 30 mg/kg | p.o. | ~6 | Robust Increase | Superior to Plerixafor |
| This compound | 10 mg/kg | s.c. | ~6 | Robust Increase | Superior to Plerixafor |
| Plerixafor | 5 mg/kg | s.c. | ~2 | Significant Increase | Significant Increase |
| Vehicle Control | N/A | p.o./s.c. | N/A | No Significant Change | No Significant Change |
LSK cells (Lin-Sca-1+c-Kit+) are a population enriched for hematopoietic stem cells in mice. Data is qualitative as specific fold-change values were not available in the abstract.
Table 2: Effects of this compound in a Cyclophosphamide-Induced Neutropenia Model (Swiss Mice)
| Treatment Group | Dose | Route | Outcome |
| This compound | 30 mg/kg | p.o. | Rebound of WBCs, neutrophils, lymphocytes, and monocytes 3 days earlier than control. |
| Earlier increase in HSCs, indicating faster bone marrow recovery. | |||
| Robust responses (5 to 20-fold above baseline). | |||
| Control | N/A | N/A | Delayed recovery of hematopoietic cell populations. |
Table 3: Mobilization of LSK Cells in a Sickle Cell Disease Model (Townes Mice)
| Treatment Group | Dose | Route | Outcome |
| This compound | 30 mg/kg | p.o. | Enhanced LSK cell mobilization, superior to Plerixafor. |
| This compound | 4 mg/kg | s.c. | Enhanced LSK cell mobilization. |
| Plerixafor | 5 mg/kg | s.c. | LSK cell mobilization. |
Experimental Protocols
The following are detailed methodologies for key experiments typically involved in the evaluation of stem cell mobilizing agents like this compound. While the precise details from the primary this compound studies are not publicly available, these protocols represent the standard procedures in the field.
Animal Models and Drug Administration
-
Animals: DBA, Swiss, and Townes mice are used to assess mobilization in normal, neutropenic, and sickle cell disease contexts, respectively.[1]
-
Housing: Animals are maintained in a specific pathogen-free facility with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
-
Drug Formulation: this compound for oral administration (p.o.) is typically formulated in a vehicle such as 0.5% methylcellulose. For subcutaneous (s.c.) injection, it is dissolved in a sterile saline solution.
-
Administration:
-
Oral Gavage: A specific volume of the this compound suspension is administered directly into the stomach of the mouse using a ball-tipped gavage needle.
-
Subcutaneous Injection: A specific volume of the this compound solution is injected into the subcutaneous space, usually in the scruff of the neck.
-
Cyclophosphamide-Induced Neutropenia Model
-
Induction: Swiss mice are treated with cyclophosphamide (B585) at a dose of 60 mg/kg via intraperitoneal injection daily for 4 days to induce neutropenia.[1]
-
Treatment: On day 5, this compound is administered orally at 30 mg/kg daily for an 8-day period to assess the recovery of hematopoietic cell populations.[1]
Peripheral Blood Collection and Analysis
-
Collection: At specified time points post-drug administration, peripheral blood is collected from the mice, typically via the saphenous vein or cardiac puncture for terminal collections. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Complete Blood Count (CBC): A small aliquot of whole blood is analyzed using an automated hematology analyzer to determine the concentrations of various blood cells, including white blood cells, neutrophils, lymphocytes, and monocytes.
-
Flow Cytometry (FACS) for LSK Cells:
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer (e.g., ACK lysis buffer).
-
Staining: The remaining cells are stained with a cocktail of fluorescently-conjugated antibodies to identify LSK cells. A typical antibody panel includes:
-
A lineage cocktail (anti-CD3, -CD4, -CD8, -B220, -Gr-1, -Mac-1, -Ter119) to exclude mature hematopoietic cells.
-
Anti-c-Kit (CD117)
-
Anti-Sca-1 (Ly-6A/E)
-
-
Analysis: The stained cells are analyzed on a flow cytometer. LSK cells are identified as being negative for the lineage markers and positive for both c-Kit and Sca-1.
-
Colony-Forming Unit (CFU) Assay
-
Cell Preparation: Mononuclear cells are isolated from peripheral blood.
-
Plating: A known number of mononuclear cells are plated in a semi-solid methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) that support the growth and differentiation of hematopoietic progenitors.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
Colony Counting: After the incubation period, the number of colonies of different hematopoietic lineages (e.g., CFU-GM, BFU-E, CFU-GEMM) are counted under a microscope.
Visualizations
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the stem cell mobilizing effects of this compound.
Conclusion
This compound demonstrates significant potential as an orally bioavailable agent for the mobilization of hematopoietic stem and immune cells. Its mechanism of action, centered on the antagonism of the CXCR4/CXCL12 axis, is well-established in the field of stem cell biology. Preclinical data in various mouse models indicate robust and sustained mobilization of a wide range of hematopoietic cells, with a superior or comparable efficacy to existing agents such as Plerixafor.[1] The oral route of administration offers a significant advantage in terms of patient convenience and potential for use in a broader range of clinical settings. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound in stem cell transplantation and other emerging fields like in vivo gene therapy.
References
In-Vitro Preclinical Profile of EMU-116: A Potent and Orally Bioavailable CXCR4 Antagonist
Abstract
EMU-116 is a novel, best-in-class, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4)[1][2]. The CXCR4 receptor and its cognate ligand, CXCL12, are key mediators in a signaling axis that plays a critical role in cell trafficking, hematopoiesis, and immune responses[1]. Dysregulation of the CXCR4/CXCL12 pathway is implicated in the progression of various hematological malignancies and solid tumors, making it a compelling target for anticancer therapeutics[1][2]. This document summarizes the preliminary in-vitro studies of this compound, detailing its pharmacological activity, and outlining the experimental protocols used for its initial characterization.
Introduction
The CXCR4/CXCL12 signaling axis is a crucial pathway in cancer progression, promoting tumor cell survival, proliferation, drug resistance, and metastasis[1][3]. Antagonism of CXCR4 can disrupt these pro-tumorigenic mechanisms by blocking growth signals, hindering metastasis to CXCL12-rich environments like the bone marrow, and sensitizing cancer cells to conventional chemotherapy[3]. This compound has been developed as a potent CXCR4 antagonist with superior oral bioavailability and an attractive therapeutic index[3]. This whitepaper provides a technical overview of the foundational in-vitro data that establishes the preclinical rationale for the continued development of this compound.
Quantitative Data Summary
The in-vitro activity of this compound was evaluated and compared to other known CXCR4 antagonists. The data highlights its superior potency and selectivity.
Table 1: Comparative In-Vitro Activity Profile of CXCR4 Antagonists
| Compound | CXCR4 Binding Affinity (IC50, nM) | CXCL12-induced Calcium Influx (IC50, nM) | cAMP Inhibition (IC90, nM) |
|---|---|---|---|
| This compound | 8.8 | 0.02 | 110 |
| Mavorixafor (X4P-001) | 54 | 2.3 | 420 |
| TIQ-15 | 15 | Not Reported | 210 |
| Plerixafor (AMD3100) | Not Reported | Not Reported | 460 |
(Data synthesized from multiple sources indicating relative performance and specific values where available)[3][4]
Table 2: Preliminary Safety and Selectivity Profile of this compound
| Compound | hERG Inhibition (IC20, µM) | Therapeutic Index (cAMP IC90 / hERG IC20) |
|---|---|---|
| This compound | 15 | 136 |
| Mavorixafor (X4P-001) | 1.8 | 4.3 |
(Data synthesized from multiple sources indicating relative performance)[3]
Signaling Pathway and Mechanism of Action
This compound functions as a competitive antagonist at the CXCR4 receptor. The binding of the natural ligand, CXCL12, to CXCR4 initiates a cascade of downstream signaling events through G-protein coupled pathways, primarily involving Gαi. This activation leads to effects such as calcium mobilization, cell migration, and activation of survival pathways like PI3K/AKT and MAPK/ERK. This compound blocks the initial binding of CXCL12, thereby inhibiting these downstream cellular responses that contribute to tumor progression.
Caption: this compound mechanism of action on the CXCR4/CXCL12 signaling pathway.
Experimental Protocols
The following are representative protocols for the key in-vitro assays used to characterize this compound.
CXCR4 Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the human CXCR4 receptor.
Methodology:
-
Cell Culture: Human T-cell leukemia cells (e.g., Jurkat), which endogenously express CXCR4, are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Preparation: Cells are harvested, washed, and resuspended in binding buffer (e.g., HBSS with 0.1% BSA).
-
Competition Binding: A constant concentration of a fluorescently-labeled or radiolabeled CXCL12 ligand is incubated with the cells in the presence of serially diluted this compound (e.g., from 0.01 nM to 10 µM).
-
Incubation: The mixture is incubated for 2-3 hours at 4°C to reach equilibrium.
-
Detection: Unbound ligand is removed by washing. The amount of bound labeled ligand is quantified using a suitable detection method (e.g., flow cytometry for fluorescent ligands or scintillation counting for radioligands).
-
Data Analysis: The data are normalized to controls (no compound for 0% inhibition, excess unlabeled ligand for 100% inhibition). The IC50 value is calculated by fitting the data to a four-parameter logistic curve using graphing software.
CXCL12-Induced Calcium Mobilization Assay
Objective: To measure the functional inhibition of CXCR4 signaling by quantifying the blockade of CXCL12-induced intracellular calcium influx.
Methodology:
-
Cell Preparation: CXCR4-expressing cells are harvested and suspended in an appropriate assay buffer.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Cells are washed to remove excess dye and then pre-incubated with various concentrations of this compound for 15-30 minutes.
-
Signal Measurement: Cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reads. A baseline fluorescence reading is established.
-
Ligand Stimulation: A specific concentration of CXCL12 is added to the cells to stimulate calcium influx, and the change in fluorescence is recorded over time.
-
Data Analysis: The peak fluorescence signal following CXCL12 addition is measured. The IC50 value for this compound is determined by plotting the inhibition of the calcium response against the compound concentration.
Caption: Workflow for the CXCL12-induced calcium mobilization assay.
Conclusion
The preliminary in-vitro data for this compound demonstrate that it is a highly potent and selective antagonist of the CXCR4 receptor. It effectively blocks the CXCR4/CXCL12 signaling axis at nanomolar and sub-nanomolar concentrations. Furthermore, its favorable safety profile, indicated by a high therapeutic index relative to hERG inhibition, suggests a promising window for clinical application. These foundational studies strongly support the continued investigation of this compound in more advanced preclinical models of cancer and other diseases where CXCR4 is a key driver of pathology.
References
The Pharmacokinetics and Oral Bioavailability of EMU-116: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMU-116 is a novel, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Developed by the Liotta group at Emory University, this compound has demonstrated enhanced pharmacokinetic properties and superior anti-tumor efficacy in preclinical models compared to other CXCR4 antagonists such as mavorixafor.[1][2] This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics and oral bioavailability of this compound, intended for researchers, scientists, and professionals in the field of drug development.
The CXCR4/CXCL12 signaling axis is a critical pathway in numerous physiological and pathological processes, including immune cell trafficking, stem cell homing, and cancer metastasis. By targeting this receptor, this compound holds significant therapeutic potential for various diseases, particularly in oncology. This document summarizes the key findings from preclinical studies, outlines the experimental methodologies employed, and presents relevant signaling pathways and workflows.
Pharmacokinetic Profile of this compound
While detailed quantitative pharmacokinetic data for this compound is not extensively available in the public domain, preclinical studies in murine models have provided initial insights into its profile. The following table summarizes the known pharmacokinetic parameters. It is important to note that much of the specific data from formal pharmacokinetic studies, likely conducted by the Bioanalytical Chemistry, Drug Metabolism, and Pharmacokinetics (BCDMPK) Group at Emory University's Institute for Drug Development (EIDD), has not been publicly released.[3]
| Parameter | Species | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | Mouse | ~ 6 hours (inferred from peak pharmacodynamic effect) | [4] |
| Cmax (Peak Plasma Concentration) | Mouse | Not publicly available | |
| AUC (Area Under the Curve) | Mouse | Not publicly available | |
| t½ (Half-life) | Mouse | Not publicly available | |
| Oral Bioavailability (F%) | Mouse | Orally Bioavailable (specific percentage not published) | [1][2] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic assessment of this compound have not been fully disclosed in published literature. However, based on the available information, a general understanding of the methodologies can be constructed.
In Vivo Pharmacodynamic and Efficacy Studies in Murine Models
Preclinical evaluation of this compound has been conducted in mouse models to assess its biological effects, which are linked to its pharmacokinetic profile.
-
Animal Model: Mice.[4]
-
Dosing:
-
Oral (p.o.) administration: 30 mg/kg.[4]
-
-
Pharmacodynamic Endpoint: Mobilization of stem and immune cells. The peak effect for cell mobilization was observed at approximately 6 hours post-oral administration, which is reported to correspond with the peak plasma concentration of this compound.[4]
-
Bioanalytical Method for Pharmacokinetics: While not explicitly detailed for this compound pharmacokinetic studies, the developing institution, Emory University's EIDD, is equipped with advanced bioanalytical capabilities, including HPLC coupled with triple-stage quadrupole mass spectrometry (LC/MS/MS), for the precise and accurate measurement of drug levels in various biological fluids and tissues.[3] It is highly probable that such methods were employed for the determination of this compound concentrations in plasma.
Visualizing Key Pathways and Workflows
CXCR4 Signaling Pathway
The therapeutic effect of this compound is derived from its antagonism of the CXCR4 receptor. The following diagram illustrates the canonical signaling pathway activated by the binding of the natural ligand, CXCL12, to CXCR4, which is inhibited by this compound.
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Hypothetical Experimental Workflow for Oral Pharmacokinetic Study
The diagram below outlines a plausible workflow for a preclinical pharmacokinetic study of this compound, based on standard industry practices and the information available.
Caption: Hypothetical Workflow for a Preclinical Oral PK Study.
Conclusion
This compound is a promising, orally bioavailable CXCR4 antagonist with a favorable preclinical profile. While comprehensive quantitative pharmacokinetic data remains largely proprietary, the available information indicates a pharmacokinetic profile consistent with its observed pharmacodynamic effects and efficacy in animal models. Further publications will be necessary to fully elucidate the detailed pharmacokinetic parameters and metabolic fate of this compound. The information and visualizations provided in this guide are intended to serve as a resource for researchers and drug development professionals interested in the ongoing development of this compound and other CXCR4-targeted therapies.
References
The Orally Bioavailable CXCR4 Antagonist EMU-116: A Technical Guide to its Impact on Immune Cell Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMU-116 is a novel, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway in immune cell trafficking, hematopoiesis, and stem cell homing and retention in the bone marrow.[1] Dysregulation of this axis is implicated in various pathologies, including cancer metastasis and hematological disorders. This compound represents a promising therapeutic candidate by virtue of its ability to modulate this pathway and influence the mobilization and trafficking of immune and stem cells. This technical guide provides an in-depth overview of the preclinical data on this compound's effects on immune cell trafficking, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Mechanism of Action
This compound functions as a competitive antagonist of the CXCR4 receptor. By binding to CXCR4, it blocks the interaction with its cognate ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). This inhibition disrupts the downstream signaling cascades that govern cell migration, proliferation, and survival.[2][3] In the context of immune cell trafficking, this antagonism leads to the mobilization of various hematopoietic cell populations from the bone marrow into the peripheral blood.
Data Presentation: Quantitative Effects of this compound on Immune Cell Mobilization
Preclinical studies in various mouse models have demonstrated the potent ability of this compound to induce the mobilization of a wide range of immune and stem cell populations. The following tables summarize the key quantitative findings from these studies.
| Table 1: Pan-Mobilization of Mature Hematopoietic Subsets in DBA Mice | |
| Cell Type | Fold Change from Baseline |
| Plasmacytoid Dendritic Cells (pDCs) | 40-fold |
| Eosinophils | 2-fold |
| Note: Data is derived from studies in DBA mice following the administration of this compound. This represents the magnitude of fold changes from baseline for different hematopoietic subsets.[4] |
| Table 2: Immune Cell Rebound in a Cyclophosphamide-Induced Neutropenia Model in Swiss Mice | |
| Cell Types | Fold Change Above Baseline |
| White Blood Cells (WBCs), Neutrophils, Lymphocytes, Monocytes | 5 to 20-fold |
| Note: Data from a study in Swiss mice rendered neutropenic with cyclophosphamide (B585) and subsequently treated with this compound. The values represent the range of robust responses observed for the indicated cell populations.[4] |
| Table 3: Comparison of this compound and Plerixafor on Immune and Stem Cell Mobilization in DBA Mice | |
| Parameter | This compound (Oral, 30 mg/kg) | Plerixafor (Subcutaneous, 5 mg/kg) |
|---|---|---|
| Peak Response Time | ~6 hours | ~2 hours |
| Effect on White Blood Cells (WBCs), Neutrophils, T-cells, and LSK+ cells | Robust and sustained increases, superior to Plerixafor | Increase, with an earlier peak |
| Note: This table provides a comparative overview of the effects of orally administered this compound and subcutaneously administered Plerixafor on the mobilization of key immune and stem cell populations in DBA mice.[4][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animal Models and Drug Administration
-
Naive Mouse Model:
-
Animal Strain: DBA mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
-
Sample Collection: Blood and bone marrow were collected over an 8-hour period for analysis.[4]
-
-
Chemotherapy-Induced Neutropenia Model:
-
Animal Strain: Swiss mice.
-
Induction of Neutropenia: Mice were pre-conditioned with cyclophosphamide administered intraperitoneally (i.p.) at a dose of 60 mg/kg daily for 4 days.[4]
-
Drug Administration: On day 5, this compound was administered orally (p.o.) at a dose of 30 mg/kg daily for an 8-day period.[4]
-
Monitoring: Blood cell counts were monitored to assess the rebound of WBCs, neutrophils, lymphocytes, and monocytes.[4]
-
-
Sickle Cell Disease Model:
-
Animal Strain: Townes mice (genetically induced sickle cell disease).
-
Drug Administration:
-
Sample Collection: A single time point at 6 hours post-administration was used for analysis, corresponding to the peak effect of this compound.[4]
-
Complete Blood Count (CBC) Analysis
-
Sample Collection: Whole blood was collected from mice via standard methods (e.g., retro-orbital sinus or tail vein) into EDTA-coated tubes.
-
Analysis: A calibrated automated hematology analyzer was used to determine the concentrations of various blood cell populations, including white blood cells (WBCs), neutrophils, lymphocytes, monocytes, and eosinophils. Red blood cell indices (RBC number, hematocrit, hemoglobin, etc.) were also measured.[4]
Flow Cytometry (FACS) Analysis of Hematopoietic Stem and Progenitor Cells
-
Sample Preparation:
-
Bone marrow cells were harvested from the femurs and tibias of mice by flushing with an appropriate buffer (e.g., PBS with 2% FBS).
-
A single-cell suspension was prepared by gentle trituration.
-
Red blood cells were lysed using an ACK lysis buffer.
-
The remaining cells were washed and resuspended in FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
-
Antibody Staining:
-
Cells were incubated with a cocktail of fluorescently labeled antibodies specific for surface markers of hematopoietic stem and progenitor cells (HSPCs). A common staining panel for identifying LSK (Lin-Sca-1+c-Kit+) cells includes:
-
A lineage cocktail of antibodies (e.g., anti-CD3e, -CD11b, -CD45R/B220, -Ly-6G/Ly-6C (Gr-1), and -TER-119) conjugated to a single fluorochrome to exclude mature hematopoietic cells.
-
Anti-Sca-1 (Ly-6A/E) antibody.
-
Anti-c-Kit (CD117) antibody.
-
-
-
Data Acquisition and Analysis:
-
Stained cells were analyzed on a multi-color flow cytometer.
-
Gating strategy:
-
Gate on live, single cells based on forward and side scatter properties.
-
Gate on the lineage-negative population.
-
From the lineage-negative population, identify the Sca-1+ and c-Kit+ cells (LSK population).
-
-
The percentage and absolute number of LSK cells were quantified.
-
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway
The binding of CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events that are crucial for immune cell trafficking. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways.
Caption: CXCR4 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Immune Cell Mobilization
The following diagram illustrates the general workflow for preclinical studies evaluating the effect of this compound on immune cell trafficking.
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
This compound is a potent, orally bioavailable CXCR4 antagonist that has demonstrated significant effects on immune cell trafficking in preclinical models. Its ability to induce robust and sustained mobilization of various hematopoietic subsets, including stem cells and mature immune cells, highlights its therapeutic potential in diverse settings, such as stem cell transplantation and the treatment of neutropenia. The data presented in this technical guide, along with the detailed experimental protocols and pathway diagrams, provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of this compound. Further studies are warranted to fully elucidate its clinical efficacy and safety profile.
References
The Therapeutic Potential of EMU-116: A CXCR4 Antagonist for Oncological and Hematological Disorders
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMU-116 is a novel, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). Emerging preclinical data highlight its significant therapeutic potential across a spectrum of diseases, primarily in oncology and hematology. By disrupting the interaction between CXCR4 and its ligand, CXCL12, this compound modulates key pathological processes including tumor growth, metastasis, and immune suppression, as well as the mobilization of hematopoietic stem and immune cells. This document provides a comprehensive overview of the current preclinical evidence supporting the therapeutic utility of this compound, detailing its mechanism of action, comparative efficacy, and the experimental protocols utilized in its evaluation.
Introduction
The CXCR4/CXCL12 signaling axis is a critical pathway involved in cell trafficking, homing, and survival.[1][2][3] In numerous pathological conditions, this axis is hijacked to promote disease progression. In cancer, for instance, CXCR4 is frequently overexpressed on tumor cells, facilitating their metastasis to organs rich in CXCL12, such as the bone marrow.[4][5][6] This pathway also plays a crucial role in creating an immunosuppressive tumor microenvironment by recruiting regulatory T cells (Tregs) and other suppressive immune cells.[1][5] In hematological contexts, the CXCR4/CXCL12 interaction is fundamental for retaining hematopoietic stem cells (HSCs) within the bone marrow niche.
This compound is a tetrahydroisoquinoline-based CXCR4 antagonist designed for enhanced pharmacokinetic properties and superior efficacy compared to existing clinical comparators.[1][2] Preclinical studies have demonstrated its potential to synergize with chemotherapeutics, targeted therapies, and immuno-oncology agents, positioning it as a promising clinical candidate.[1] This guide synthesizes the available preclinical data on this compound, offering a technical resource for the scientific and drug development community.
Mechanism of Action: The CXCR4/CXCL12 Axis
This compound functions as a competitive antagonist of CXCR4, blocking the binding of its cognate ligand CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). This disruption has several downstream therapeutic effects:
-
Inhibition of Tumor Progression: By blocking CXCR4, this compound can impede tumor cell migration and invasion, thereby reducing metastasis.[5] It also disrupts the supportive interactions between tumor cells and the stromal environment that confer drug resistance.[5]
-
Modulation of the Tumor Microenvironment: this compound can alter the immune cell infiltrate within tumors. Specifically, it has been shown to decrease the presence of immunosuppressive Tregs while increasing the number of cytotoxic CD8+ T cells, effectively turning "cold" tumors "hot".[5]
-
Mobilization of Hematopoietic Stem and Immune Cells: In the bone marrow, this compound competitively inhibits the CXCL12 gradient that retains HSCs and other immune cells. This leads to their mobilization into the peripheral circulation.[7][8] This property is particularly relevant for stem cell transplantation, gene therapy, and alleviating chemotherapy-induced neutropenia.[7][8][9]
Preclinical Efficacy Data
Oncology
Preclinical studies have demonstrated the efficacy of this compound in mouse models of renal cell carcinoma (RCC) and prostate cancer.[1][4]
Table 1: Comparative Efficacy of this compound in a Renal Cell Carcinoma (RCC) Xenograft Model [1][5]
| Treatment Group | Dose | Route of Administration | Outcome |
| Vehicle Control | - | - | Tumor Growth |
| Axitinib | 3 mg/kg | - | Tumor Growth Inhibition |
| X4P-001 + Axitinib | 100 mg/kg | p.o., q.d. | Significant Tumor Burden Decrease |
| This compound + Axitinib | 3 or 10 mg/kg | p.o., q.d. | Equally Effective as 100 mg/kg X4P-001 |
| This compound + Axitinib | 30 mg/kg | p.o., q.d. | More Effective than 100 mg/kg X4P-001 |
Table 2: Efficacy of this compound in a Bone Metastatic Prostate Cancer Xenograft Model [1][4]
| Treatment Group | Outcome |
| Docetaxel (B913) | Tumor Growth Inhibition |
| X4P-001 + Docetaxel | Effective Tumor Growth Inhibition |
| This compound + Docetaxel | As or More Effective than X4P-001 Combination |
In a syngeneic RCC model, this compound demonstrated superior T-cell mobilization compared to X4P-001, indicating its potential to enhance anti-tumor immunity.[1]
Hematopoietic Cell Mobilization
This compound has shown robust and sustained mobilization of various immune and stem cell populations in multiple mouse models.
Table 3: Comparative Mobilization of White Blood Cells (WBCs) and LSK+ Cells [7][8]
| Treatment Group | Dose | Route of Administration | Peak Response Time | Outcome |
| Vehicle Control | - | - | - | Baseline Levels |
| Plerixafor | 5 mg/kg | s.c. | ~2 hours | Mobilization of WBCs and LSK+ cells |
| This compound | 10 mg/kg | s.c. | ~6 hours | Superior and more sustained mobilization of WBCs, neutrophils, T-cells, and LSK+ cells compared to Plerixafor |
| This compound | 30 mg/kg | p.o. | ~6 hours | Robust mobilization of multiple immune and stem cell types |
Chemotherapy-Induced Neutropenia
In a mouse model of cyclophosphamide-induced neutropenia, orally administered this compound led to a faster recovery of WBCs, neutrophils, lymphocytes, and monocytes by approximately 3 days compared to control groups.[7]
Sickle Cell Disease
In a Townes mouse model of sickle cell disease, this compound demonstrated the potential to mobilize hematopoietic stem cells (LSK cells), which could be beneficial for future in vivo gene therapy applications.[7][8][9]
Experimental Protocols
Renal Cell Carcinoma (RCC) Xenograft Model
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Subcutaneous injection of human RCC cells.
-
Treatment:
-
Vehicle control.
-
Axitinib administered at a fixed dose.
-
X4P-001 administered orally, once daily (p.o., q.d.).
-
This compound administered orally, once daily (p.o., q.d.) at varying doses.
-
-
Monitoring: Tumor volume is monitored using calipers.[1]
-
Endpoint: Comparison of tumor burden between treatment groups.
Bone Metastatic Prostate Cancer Xenograft Model
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Intratibial injection of human prostate cancer cells.[1]
-
Treatment:
-
Docetaxel administered as per standard protocols.
-
Combination of docetaxel with either X4P-001 or this compound.
-
-
Monitoring: Intratibial tumor volume is monitored via luminescence imaging.[1]
-
Endpoint: Assessment of tumor growth inhibition.
Syngeneic RCC Model for Immunophenotyping
-
Animal Model: Female Balb/c mice.
-
Tumor Implantation: Syngeneic RENCA RCC tumor cells.[1]
-
Treatment:
-
Analysis: Quantification of immune cell subsets (e.g., T cells) in bone marrow, blood, tumor, and tumor-draining lymph nodes via flow cytometry.[1]
Hematopoietic Cell Mobilization Studies
-
Animal Models: Normal mice, Swiss mice (for neutropenia model), and Townes mice (for sickle cell model).[7][8]
-
Treatment:
-
Plerixafor administered subcutaneously (s.c.).
-
This compound administered either subcutaneously (s.c.) or orally (p.o.).
-
-
Sample Collection: Blood samples collected over an 8-hour period.
-
Analysis: Complete blood counts (CBC) and fluorescence-activated cell sorting (FACS) analysis to quantify various cell types, including WBCs, neutrophils, T-cells, and LSK+ cells.[7][8]
Visualizations
Caption: Mechanism of action of this compound as a CXCR4 antagonist.
Caption: General experimental workflow for preclinical oncology studies of this compound.
Caption: Workflow for assessing hematopoietic cell mobilization by this compound.
Conclusion
This compound is a promising, orally bioavailable CXCR4 antagonist with a compelling preclinical data package. Its ability to outperform other clinical-stage CXCR4 inhibitors at lower doses in various cancer models highlights its potential for enhanced efficacy and a favorable therapeutic window.[1][5] Furthermore, its robust mobilization of hematopoietic stem and immune cells suggests broad applicability in treating conditions such as chemotherapy-induced neutropenia and in facilitating stem cell-based therapies.[7][8] The data summarized herein provide a strong rationale for the continued clinical development of this compound as a novel therapeutic agent. Further investigation in clinical trials is warranted to establish its safety and efficacy in human patients.[10][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. emerson.emory.edu [emerson.emory.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into immuno-oncology drug development landscape with focus on bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 – The Liotta Research Group [liottaresearch.org]
- 6. Frontiers | Insights into immuno-oncology drug development landscape with focus on bone metastasis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Norgine News - LARVOL Sigma [sigma.larvol.com]
- 10. EMU 116 - AdisInsight [adisinsight.springer.com]
- 11. Xolremdi (mavorixafor) News - LARVOL Sigma [sigma.larvol.com]
In-Depth Technical Guide: Structural and Chemical Properties of EMU-116
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMU-116 is a potent, selective, and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Developed as a "best-in-class" therapeutic candidate, this compound targets the CXCR4/CXCL12 signaling axis, a critical pathway implicated in cancer progression, metastasis, and inflammation. This document provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization.
Structural and Chemical Properties
This compound is a tetrahydroisoquinoline-based compound. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (S)-1-(4-((S)-8-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5,6,7,8-tetrahydroquinolin-5-yl)phenyl)ethan-1-amine | [1][2] |
| Molecular Formula | C₂₅H₃₅N₅ | [3] |
| Molecular Weight | 405.59 g/mol | [3] |
| CAS Number | 2241724-59-2 | [3] |
| Appearance | Solid | [3] |
| Solubility | 10 mM in DMSO | [3] |
| Storage | Solid Powder: -20°C (12 Months), 4°C (6 Months). In Solvent: -80°C (6 Months), -20°C (1 Month). | [3][4] |
Mechanism of Action
This compound functions as a competitive antagonist of the CXCR4 receptor. The binding of the natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), to CXCR4 initiates a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. By blocking the binding of CXCL12, this compound effectively inhibits these downstream signaling pathways.
The CXCR4 Signaling Pathway
The CXCR4 signaling network is complex, involving both G-protein dependent and independent pathways. Upon CXCL12 binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi subtype. This activation triggers several downstream effector pathways:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
PLC/IP₃ Pathway: Leads to an increase in intracellular calcium concentration (Ca²⁺ flux) and activation of protein kinase C (PKC).
-
MAPK/ERK Pathway: Involved in cell growth, differentiation, and survival.
-
JAK/STAT Pathway: A G-protein independent pathway that can be activated by CXCR4, leading to the transcription of target genes involved in cell proliferation and survival.
The following diagram illustrates the major signaling cascades downstream of the CXCR4 receptor that are inhibited by this compound.
Caption: CXCR4 signaling and this compound's point of inhibition.
In Vitro Biological Activity
The primary in vitro assay used to characterize the potency of this compound is the CXCL12-induced calcium (Ca²⁺) flux assay.
| Assay | IC₅₀ (nM) | Reference |
| Ca²⁺ Flux Assay | 29.6 | [3] |
| Inhibition of X4 HIV-1 attachment | 3 - 650 (for parent series) | [1][2] |
In Vivo Activity
This compound has demonstrated significant in vivo activity in murine models, showcasing its potential as a therapeutic agent for stem cell mobilization and in oncology.
| Animal Model | Administration Route & Dose | Comparator | Key Findings | Reference |
| DBA Mice | s.c. (10 mg/kg), p.o. (30 mg/kg) | Plerixafor (5 mg/kg, s.c.) | Robust and sustained increases in WBCs, neutrophils, T-cells, and LSK+ cells; superior to Plerixafor. Peak effect at ~6 hours. | [5] |
| Swiss Mice (Neutropenic model) | p.o. (30 mg/kg) | Vehicle control | Accelerated recovery of WBCs, neutrophils, lymphocytes, and monocytes by 3 days. | [5] |
| Townes Mice (Sickle cell disease) | s.c. (4 mg/kg), p.o. (30 mg/kg) | Plerixafor (5 mg/kg, s.c.) | Effective mobilization of hematopoietic stem and progenitor cells. | [5] |
| Mouse Renal Cell Carcinoma | p.o. (10 mg/kg and 30 mg/kg) | Axitinib | Dose-dependent reduction in tumor growth, with the 30 mg/kg dose leading to tumor reduction. | [6] |
Experimental Protocols
Synthesis of this compound
A detailed, multi-step synthesis of this compound has been described.[1] The process-focused synthetic route involves 12 steps with an overall yield of 38%.[1] Key steps include a Buchwald-Hartwig amination to install the N-methylpiperazine appendage and a reductive amination to couple the two main fragments.[1] The following diagram provides a high-level overview of the synthetic workflow.
Caption: Simplified workflow for the synthesis of this compound.
Spectroscopic data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.5 Hz, 1H), 7.42 (d, J = 7.5 Hz, 1H), 7.10 (dd, J = 7.5, 4.8 Hz, 1H), 6.95 (d, J = 7.8 Hz, 1H), 6.84 (d, J = 7.8 Hz, 1H), 4.00 (t, J = 5.8 Hz, 1H), 3.85 (d, J = 13.5 Hz, 1H), 3.69 (d, J = 13.5 Hz, 1H), 3.10-2.80 (m, 6H), 2.75-2.50 (m, 6H), 2.35 (s, 3H), 2.05-1.80 (m, 4H).[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 157.8, 147.8, 145.2, 137.2, 134.9, 129.8, 128.9, 122.0, 121.2, 118.8, 62.1, 59.8, 55.4, 53.6, 46.2, 42.9, 30.2, 29.3, 21.9.[1]
-
HRMS (ESI) m/z: [M+H]⁺ calcd for C₂₅H₃₆N₅, 406.2965; found, 406.2962.[1]
In Vitro CXCL12-Induced Calcium Flux Assay (Representative Protocol)
This protocol is a representative method for determining the potency of a CXCR4 antagonist in inhibiting CXCL12-induced intracellular calcium mobilization. The specific conditions for the determination of the IC₅₀ of this compound have not been publicly detailed.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against CXCL12-induced calcium flux in a CXCR4-expressing cell line.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, CEM, or Chem-1 cells)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Recombinant human CXCL12
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Preparation: a. Culture CXCR4-expressing cells to a density of 0.5-1.0 x 10⁶ cells/mL. b. Harvest cells by centrifugation and resuspend in Assay Buffer.
-
Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in Assay Buffer). b. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark. c. Wash the cells twice with Assay Buffer to remove excess dye and resuspend in Assay Buffer to a final concentration of 1-2 x 10⁶ cells/mL.
-
Assay Protocol: a. Add 100 µL of the dye-loaded cell suspension to each well of the 96-well plate. b. Prepare serial dilutions of this compound in Assay Buffer. c. Add 25 µL of the this compound dilutions or vehicle control to the appropriate wells and incubate for 15-30 minutes at room temperature. d. Place the plate in the fluorescence plate reader and begin kinetic reading (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). e. After establishing a stable baseline fluorescence (typically 15-30 seconds), inject 25 µL of a pre-determined EC₈₀ concentration of CXCL12 into each well. f. Continue kinetic reading for an additional 2-3 minutes to capture the peak calcium flux.
-
Data Analysis: a. Determine the peak fluorescence intensity for each well. b. Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known CXCR4 antagonist or no CXCL12 addition (100% inhibition). c. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The following diagram outlines the workflow for the calcium flux assay.
Caption: General experimental workflow for the Ca²⁺ flux assay.
Conclusion
This compound is a promising, orally bioavailable CXCR4 antagonist with a well-defined chemical structure and potent biological activity. Its ability to effectively block the CXCR4/CXCL12 signaling axis has been demonstrated in both in vitro and in vivo models, highlighting its therapeutic potential in oncology and hematology. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals working on the advancement of CXCR4-targeted therapies.
References
- 1. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Publications & Patents – The Liotta Research Group [liottaresearch.org]
- 5. Publications - Brooke M. Katzman, Ph.D. - Mayo Clinic [mayoclinic.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Methodological & Application
Application Notes and Protocols for EMU-116 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMU-116 is an orally bioavailable, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The CXCR4 receptor and its ligand, CXCL12, play a critical role in tumor progression, including promoting cell survival, proliferation, angiogenesis, and metastasis.[2][3] By blocking the CXCR4/CXCL12 signaling axis, this compound has demonstrated significant therapeutic potential in preclinical cancer models, particularly in genitourinary cancers.[4] These application notes provide detailed protocols for the use of this compound in mouse models of cancer, based on published preclinical data.
Mechanism of Action: The CXCR4/CXCL12 Signaling Pathway
The interaction between CXCL12 and its receptor CXCR4 triggers intracellular signaling cascades that are crucial for normal physiological processes like immune cell trafficking and stem cell homing.[2] However, many cancer types hijack this pathway to promote their growth and spread.[2][3] Overexpression of CXCR4 on cancer cells is associated with poor prognosis.[3] The binding of CXCL12 to CXCR4 activates multiple downstream pathways, including those involved in:
-
Cell Survival and Proliferation: Promoting the growth of tumor cells.[2]
-
Chemotaxis and Metastasis: Guiding cancer cells to sites rich in CXCL12, such as the bone marrow, lymph nodes, and lungs.[2][4]
-
Angiogenesis: Stimulating the formation of new blood vessels to supply the tumor.
-
Immune Evasion: Recruiting immunosuppressive cells to the tumor microenvironment.[4]
This compound acts as a competitive antagonist, preventing CXCL12 from binding to CXCR4 and thereby inhibiting these pro-tumorigenic effects.
Caption: Inhibition of the CXCR4/CXCL12 signaling pathway by this compound.
Experimental Protocols
The following protocols are based on preclinical studies of this compound in mouse models of renal cell carcinoma (RCC) and prostate cancer.
Protocol 1: Subcutaneous Xenograft Model of Renal Cell Carcinoma
This protocol details the use of this compound in combination with the tyrosine kinase inhibitor axitinib (B1684631) in a human 786-O RCC xenograft model.[4]
Experimental Workflow:
Caption: Workflow for subcutaneous RCC xenograft study.
Materials:
-
Human 786-O renal cell carcinoma cells
-
Female nude mice
-
This compound
-
Axitinib
-
Vehicle control (e.g., sterile water or appropriate solvent)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject human 786-O RCC cells into the flank of female nude mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment cohorts.
-
Treatment Administration:
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize mice and collect tumors and other relevant tissues for further analysis (e.g., histology, flow cytometry).
Protocol 2: Orthotopic Bone Metastasis Model of Prostate Cancer
This protocol describes the use of this compound in combination with docetaxel (B913) in an intratibial xenograft model of prostate cancer using luciferase-expressing PC-3 cells.[4]
Experimental Workflow:
Caption: Workflow for orthotopic prostate cancer bone metastasis study.
Materials:
-
Luciferase-expressing human PC-3 prostate cancer cells
-
Male nude mice
-
This compound
-
Docetaxel
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Cell Implantation: Inject luciferase-expressing PC-3 cells directly into the tibia of male nude mice.
-
Tumor Establishment: Monitor tumor engraftment and growth using bioluminescence imaging.
-
Randomization: Once tumors are established, randomize mice into treatment groups.
-
Treatment Administration:
-
Tumor Monitoring: Quantify intratibial tumor burden regularly using bioluminescence imaging.
Protocol 3: Syngeneic Model for Immunomodulatory Effects
This protocol is designed to evaluate the impact of this compound on the tumor immune microenvironment in an immunocompetent mouse model.[4]
Materials:
-
Syngeneic tumor cells (e.g., RENCA renal cell carcinoma)
-
Female Balb/c mice
-
This compound
-
Vehicle control
-
Flow cytometry antibodies for immune cell phenotyping
Procedure:
-
Cell Implantation: Subcutaneously inject syngeneic tumor cells into the flank of immunocompetent mice.
-
Tumor Growth and Randomization: Allow tumors to establish before randomizing mice into treatment groups.
-
Treatment Administration: Administer this compound orally (p.o.) once daily (q.d.) at a dose of 30 mg/kg.[4]
-
Immune Cell Analysis: At specified time points or at the study endpoint, collect bone marrow, blood, tumors, and tumor-draining lymph nodes.
-
Flow Cytometry: Prepare single-cell suspensions and perform flow cytometric analysis to quantify various immune cell subsets (e.g., T cells, myeloid-derived suppressor cells).
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: Efficacy of this compound in a Renal Cell Carcinoma Xenograft Model [4]
| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition vs. Vehicle |
| Vehicle | - | p.o., q.d. | - |
| Axitinib | 30 | p.o., q.d. | - |
| X4P-001 + Axitinib | 100 | p.o., q.d. | - |
| This compound + Axitinib | 3 | p.o., q.d. | Equally effective as X4P-001 (100 mg/kg) |
| This compound + Axitinib | 10 | p.o., q.d. | Equally effective as X4P-001 (100 mg/kg) |
| This compound + Axitinib | 30 | p.o., q.d. | More effective than X4P-001 (100 mg/kg) |
Table 2: Efficacy of this compound in a Prostate Cancer Bone Metastasis Model [4]
| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition vs. Vehicle |
| Vehicle | - | p.o., q.d. | - |
| Docetaxel | 10 | i.p. weekly | - |
| X4P-001 + Docetaxel | 10 or 30 | p.o., q.d. | - |
| This compound + Docetaxel | 10 or 30 | p.o., q.d. | As or more effective than X4P-001 |
Table 3: Immunomodulatory Effects of this compound in a Syngeneic RCC Model [4]
| Treatment Group | Dose (mg/kg) | Administration | Key Immunomodulatory Effect |
| Vehicle | - | p.o., q.d. | - |
| X4P-001 | 30 | p.o., q.d. | T cell mobilization |
| This compound | 30 | p.o., q.d. | More effective T cell mobilization than X4P-001 |
Conclusion
This compound is a promising CXCR4 antagonist with demonstrated efficacy in preclinical mouse models of cancer, both as a single agent and in combination with other therapies. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo studies to further investigate the therapeutic potential of this compound. Careful consideration of the appropriate mouse model, treatment regimen, and endpoints is crucial for obtaining robust and translatable results.
References
Application Notes and Protocols for Preclinical Efficacy Assessment of EMU-116
Introduction
EMU-116 is an orally bioavailable, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The CXCR4 receptor and its cognate chemokine ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), play a critical role in numerous physiological processes, including immune cell trafficking and stem cell niche maintenance.[3][4] In oncology, the CXCR4/CXCL12 axis is frequently hijacked by cancer cells to promote tumor progression, survival, angiogenesis, metastasis, and chemoresistance.[3][5] Upregulation of this axis is an independent indicator of poor clinical prognosis in various cancers.[5] this compound exerts its therapeutic effect by disrupting this interaction, thereby inhibiting tumor growth, blocking metastasis, and potentially sensitizing tumors to other therapies by modulating the tumor microenvironment.[2][5] These application notes provide a comprehensive guide for assessing the preclinical efficacy of this compound.
Mechanism of Action: The CXCR4/CXCL12 Signaling Pathway
The binding of CXCL12 to the CXCR4 receptor, a G-protein-coupled receptor (GPCR), initiates several downstream signaling cascades that promote cell survival and migration, such as the PI3K/AKT and MAPK/ERK pathways.[6] this compound acts as a competitive antagonist, blocking CXCL12 from binding to CXCR4 and thereby inhibiting these downstream effects.[3][5]
Section 1: In Vitro Efficacy Assessment
A series of in vitro assays are essential to characterize the potency, selectivity, and cellular effects of this compound before advancing to in vivo models.
Experimental Workflow: In Vitro Assessment
Key In Vitro Experiments
-
CXCR4 Receptor Binding Assay: To quantify the binding affinity of this compound to the CXCR4 receptor. This is typically performed using a competitive binding assay with a radiolabeled or fluorescently-labeled CXCL12 ligand. The result is expressed as the inhibitory constant (Ki).
-
Chemotaxis/Cell Migration Assay: This functional assay measures the ability of this compound to inhibit cancer cell migration towards a CXCL12 gradient. The Transwell migration assay is a standard method. The potency is determined as the half-maximal inhibitory concentration (IC50).
-
Cell Proliferation/Viability Assay: To assess whether this compound has direct cytotoxic or cytostatic effects on cancer cells. Assays like MTS or CellTiter-Glo® are used on various cancer cell lines (e.g., renal, prostate, breast) cultured for 48-72 hours with escalating doses of the compound.[7][8]
-
Downstream Signaling Assays: To confirm that this compound blocks the intracellular signaling cascade initiated by CXCL12 binding. This can be measured by quantifying the inhibition of calcium flux post-CXCL12 stimulation or by using Western blotting to measure the phosphorylation levels of key pathway proteins like AKT and ERK.[6]
Data Presentation: In Vitro Bioactivity
Quantitative data from in vitro studies should be summarized for clear comparison.
Table 1: Summary of In Vitro Bioactivity of this compound
| Assay Type | Cell Line | Endpoint | This compound Value | Positive Control (e.g., Plerixafor) |
|---|---|---|---|---|
| Receptor Binding | HEK293-CXCR4 | Ki (nM) | Value | Value |
| Chemotaxis | PC-3 (Prostate) | IC50 (nM) | Value | Value |
| Chemotaxis | 786-O (Renal) | IC50 (nM) | Value | Value |
| Cell Viability (72h) | PC-3 (Prostate) | GI50 (µM) | Value | Value |
| Cell Viability (72h) | 786-O (Renal) | GI50 (µM) | Value | Value |
| Calcium Flux | U937 (Leukemia) | IC50 (nM) | Value | Value |
Section 2: In Vivo Efficacy Assessment
Preclinical animal models are critical for evaluating the anti-tumor efficacy, pharmacodynamic (PD) effects, and immunomodulatory properties of this compound in a complex biological system.[9][10]
Experimental Workflow: In Vivo Efficacy Study
Key In Vivo Models
-
Subcutaneous Xenograft Models: Human cancer cell lines (e.g., 786-O for renal cancer, PC-3 for prostate cancer) are implanted subcutaneously into immunodeficient mice (e.g., nude or NSG).[1] This model is robust for assessing the direct impact of this compound on tumor growth. Efficacy is measured as Tumor Growth Inhibition (TGI).
-
Orthotopic and Metastasis Models: To better recapitulate human disease, models of metastasis are crucial. For instance, luciferase-expressing PC-3 prostate cancer cells can be injected intratibially into nude mice to model bone metastasis.[1] Tumor burden is monitored non-invasively via bioluminescence imaging.[1] This model is ideal for assessing this compound's ability to interfere with cancer cell homing and growth in a CXCL12-rich environment like the bone marrow.[11]
-
Syngeneic Models: To evaluate the immunomodulatory effects of this compound, syngeneic models (e.g., RENCA renal cancer cells in immunocompetent BALB/c mice) are used.[1] Since CXCR4 antagonism can mobilize T-cells and other immune subsets, these models allow for the study of how this compound alters the tumor immune microenvironment.[5] Endpoints include TGI and detailed analysis of immune cell populations in the tumor, blood, and lymphoid organs.[1]
Data Presentation: In Vivo Efficacy
Summarizing in vivo data in tables allows for direct comparison of treatment arms.
Table 2: Anti-Tumor Efficacy of this compound in a 786-O Renal Cell Carcinoma Xenograft Model
| Treatment Group (n=10) | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | N/A | Value | 0% | Value |
| This compound | 10 mg/kg, p.o., q.d. | Value | Value | Value |
| This compound | 30 mg/kg, p.o., q.d. | Value | Value | Value |
| Axitinib (Control) | 30 mg/kg, p.o., q.d. | Value | Value | Value |
| this compound + Axitinib | 30 mg/kg + 30 mg/kg | Value | Value | Value |
Section 3: Pharmacodynamic & Immune Cell Mobilization Assessment
PD biomarkers are essential to confirm that this compound is engaging its target and eliciting the expected biological response in vivo. A key effect of CXCR4 antagonists is the mobilization of hematopoietic stem cells (HSCs) and various immune cells from the bone marrow into peripheral blood.[12]
Key PD and Mobilization Assays
-
Flow Cytometry: This is the primary method for quantifying changes in cell populations. Blood, bone marrow, and disaggregated tumor tissue can be analyzed for various cell subsets.[1] Key markers include:
-
T-Cells: CD3, CD4, CD8
-
Regulatory T-Cells (Tregs): CD4, CD25, FoxP3
-
Neutrophils: Ly6G, CD11b
-
Hematopoietic Stem/Progenitor Cells: Lin-, Sca-1+, c-Kit+ (LSK cells) in mice.[12]
-
-
Complete Blood Count (CBC): Automated CBC analysis provides a rapid assessment of changes in white blood cells (WBCs), neutrophils, lymphocytes, and monocytes following this compound administration.[12]
Data Presentation: Immune Cell Mobilization
Table 3: Immune Cell Mobilization by this compound in a Syngeneic RENCA Tumor Model (Peripheral Blood)
| Treatment Group | Time Point | WBC Count (10⁹/L) ± SEM | Absolute Neutrophil Count (10⁹/L) ± SEM | CD8+ T-Cells (% of CD3+) ± SEM |
|---|---|---|---|---|
| Vehicle | 4h post-dose | Value | Value | Value |
| This compound (30 mg/kg) | 4h post-dose | Value | Value | Value |
| Vehicle | 24h post-dose | Value | Value | Value |
| this compound (30 mg/kg) | 24h post-dose | Value | Value | Value |
Detailed Experimental Protocols
Protocol 1: In Vitro Chemotaxis (Transwell Migration) Assay
Objective: To quantify the inhibitory effect of this compound on CXCL12-induced cancer cell migration.
Materials:
-
CXCR4-expressing cancer cells (e.g., PC-3)
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
This compound and control compounds
-
Calcein-AM or similar fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture PC-3 cells to ~80% confluency. Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in serum-free medium.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of a 24-well plate.
-
In separate wells, add medium without CXCL12 as a negative control.
-
Pre-incubate the cell suspension (from step 1) with an equal volume of the compound dilutions (from step 2) for 30 minutes at 37°C.
-
Add 100 µL of the cell/compound mixture to the upper Transwell inserts.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
Quantification:
-
Carefully remove non-migrated cells from the top of the insert with a cotton swab.
-
Transfer the inserts to a new plate containing cell lysis buffer with a fluorescent dye (e.g., Calcein-AM).
-
Incubate for 30-60 minutes to label the migrated cells on the underside of the membrane.
-
Read the fluorescence on a plate reader.
-
-
Analysis: Calculate the percentage inhibition of migration relative to the CXCL12-only control and determine the IC50 value using non-linear regression.
Protocol 2: In Vivo Renal Cell Carcinoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound.[1]
Materials:
-
786-O human renal cell carcinoma cells
-
6-8 week old female athymic nude mice
-
Matrigel
-
This compound formulated for oral gavage (p.o.)
-
Vehicle control solution
-
Digital calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ 786-O cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg; n=10 per group).[1]
-
Dosing: Administer treatments daily via oral gavage for 21-28 days.
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week as a measure of general toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period.
-
Analysis:
-
Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume ± SEM over time for each group.
-
Collect tumors at the end of the study for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Protocol 3: In Vivo Pharmacodynamic Analysis by Flow Cytometry
Objective: To measure the mobilization of immune cells into the peripheral blood after this compound treatment.[1][5]
Materials:
-
Mice bearing syngeneic tumors (e.g., RENCA in BALB/c mice)
-
This compound and vehicle
-
Blood collection tubes (with EDTA)
-
RBC Lysis Buffer
-
Fluorescently-conjugated antibodies (e.g., anti-CD3, -CD8, -Ly6G)
-
Flow cytometer
Procedure:
-
Treatment: Administer a single oral dose of this compound (e.g., 30 mg/kg) or vehicle to tumor-bearing mice.
-
Blood Collection: Collect peripheral blood via submandibular or retro-orbital bleed at specified time points (e.g., 0, 2, 4, 8, 24 hours) post-dose.
-
Sample Preparation:
-
Aliquot 50-100 µL of whole blood into FACS tubes.
-
Add the pre-titrated antibody cocktail for surface staining and incubate for 30 minutes at 4°C in the dark.
-
Lyse red blood cells using an RBC Lysis Buffer according to the manufacturer's protocol.
-
Wash the cells with FACS buffer (PBS + 2% FBS) and resuspend in a final volume of 300-500 µL.
-
-
Data Acquisition: Acquire samples on a calibrated flow cytometer.
-
Analysis: Gate on specific cell populations using analysis software (e.g., FlowJo). Quantify the percentage and absolute counts of various immune cell subsets (e.g., neutrophils, CD8+ T-cells) at each time point. Compare results between vehicle and this compound treated groups.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. emerson.emory.edu [emerson.emory.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CXCR4 – The Liotta Research Group [liottaresearch.org]
- 6. Melittin inhibits tumor angiogenesis modulated by endothelial progenitor cells associated with the SDF-1α/CXCR4 signaling pathway in a UMR-106 osteosarcoma xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. championsoncology.com [championsoncology.com]
- 10. csmres.co.uk [csmres.co.uk]
- 11. Insights into immuno-oncology drug development landscape with focus on bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Techniques for Measuring Stem Cell Mobilization with EMU-115: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematologic malignancies and genetic disorders. The process of mobilizing HSCs from the bone marrow into the peripheral blood for collection is a key step in this procedure. EMU-116 is a novel, orally bioavailable antagonist of the CXCR4 receptor, a key component in the retention of HSCs within the bone marrow niche. By disrupting the interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), this compound induces the mobilization of HSCs and other immune cells into the bloodstream.[1][2] These application notes provide detailed protocols for measuring the in vivo efficacy of this compound in mobilizing hematopoietic stem and progenitor cells in a murine model.
Mechanism of Action: The CXCR4/CXCL12 Axis
The retention of hematopoietic stem cells in the bone marrow is largely mediated by the interaction between the C-X-C chemokine receptor type 4 (CXCR4) expressed on the surface of HSCs and the chemokine CXCL12, which is secreted by stromal cells within the bone marrow microenvironment. This binding anchors the HSCs in their niche. This compound, as a CXCR4 antagonist, competitively binds to the CXCR4 receptor, preventing its interaction with CXCL12. This disruption of the CXCR4/CXCL12 axis leads to the release of HSCs from the bone marrow and their mobilization into the peripheral circulation.
Experimental Protocols
These protocols are designed for a murine model to assess the stem cell mobilizing activity of this compound.
Protocol 1: In Vivo Administration of this compound
This protocol outlines the administration of this compound to mice to induce stem cell mobilization. Comparative analysis with Plerixafor, another CXCR4 antagonist, is recommended.
Materials:
-
This compound
-
Plerixafor (AMD3100)
-
Vehicle control (e.g., sterile saline or as appropriate for drug formulation)
-
Mice (e.g., DBA, Swiss, or C57BL/6 strains)
-
Gavage needles (for oral administration)
-
Syringes and needles (for subcutaneous administration)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Vehicle Control, this compound oral, this compound subcutaneous, Plerixafor subcutaneous). A minimum of 5 mice per group is recommended.
-
Dosing Preparation: Prepare fresh solutions of this compound and Plerixafor in the appropriate vehicle on the day of the experiment.
-
Administration:
-
Oral (p.o.): Administer this compound at a dose of 30 mg/kg using a gavage needle.
-
Subcutaneous (s.c.): Administer this compound at a dose of 10 mg/kg or Plerixafor at a dose of 5 mg/kg via subcutaneous injection.[1]
-
-
Time Course: Collect peripheral blood samples at various time points post-administration to determine the peak mobilization time. Based on existing data, this compound shows a peak response around 6 hours post-administration, while Plerixafor peaks at approximately 2 hours.[1] A suggested time course for blood collection is 0 (pre-dose), 1, 2, 4, 6, and 8 hours post-administration.
Protocol 2: Quantification of Mobilized Cells by Complete Blood Count (CBC)
A complete blood count provides a rapid assessment of the mobilization of total white blood cells (WBCs) and various leukocyte subpopulations.
Materials:
-
EDTA-coated microtainer tubes
-
Automated hematology analyzer
Procedure:
-
Blood Collection: At each designated time point, collect approximately 50-100 µL of peripheral blood from each mouse via retro-orbital or submandibular bleeding into an EDTA-coated microtainer tube.
-
Sample Mixing: Gently invert the tubes several times to ensure proper mixing with the anticoagulant and prevent clotting.
-
Analysis: Analyze the whole blood samples using an automated hematology analyzer according to the manufacturer's instructions to obtain counts for total WBCs, neutrophils, lymphocytes, monocytes, and other leukocyte populations.
Protocol 3: Flow Cytometric Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)
Flow cytometry allows for the precise identification and quantification of specific hematopoietic stem and progenitor cell populations, such as Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells.
Materials:
-
Peripheral blood collected in EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
To 100 µL of whole blood, add 1 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of FACS buffer and centrifuge again.
-
Resuspend the cell pellet in 50 µL of FACS buffer.
-
-
Fc Receptor Blocking:
-
Add Fc block to the cell suspension and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies to the cells.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with 1 mL of FACS buffer, centrifuge, and discard the supernatant.
-
-
Data Acquisition:
-
Resuspend the stained cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer. Be sure to collect a sufficient number of events for accurate analysis of rare populations.
-
-
Gating Strategy:
Protocol 4: Colony-Forming Unit (CFU) Assay
The CFU assay is a functional in vitro assay to quantify hematopoietic progenitor cells based on their ability to form colonies of specific lineages in semi-solid media.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from treated mice
-
MethoCult™ GF M3434 or similar methylcellulose-based medium
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO2, high humidity)
-
Inverted microscope
Procedure:
-
Cell Preparation: Isolate PBMCs from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Counting: Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Plating:
-
Dilute the cells in IMDM to the desired concentration.
-
Add the cell suspension to the MethoCult™ medium at a ratio of 1:10 (cells to medium).
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the MethoCult™ mixture into each 35 mm culture dish. Gently rotate the dish to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a separate uncovered dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
-
Colony Scoring:
-
After the incubation period, score the colonies under an inverted microscope.
-
Identify and count the different types of colonies based on their morphology:
-
CFU-GM: Granulocyte, macrophage colonies
-
BFU-E: Burst-forming unit-erythroid colonies
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies[5]
-
-
The number of colonies is proportional to the number of progenitor cells in the initial sample. An increase in the number of colonies in this compound-treated mice compared to controls indicates successful mobilization.[6]
-
Data Presentation
Table 1: Dosing Regimens for In Vivo Mobilization Studies
| Compound | Administration Route | Dose |
| This compound | Oral (p.o.) | 30 mg/kg |
| This compound | Subcutaneous (s.c.) | 10 mg/kg |
| Plerixafor | Subcutaneous (s.c.) | 5 mg/kg |
| Vehicle Control | p.o. or s.c. | N/A |
Data compiled from Wilson et al. (2025)[1]
Table 2: Suggested Antibody Panel for Flow Cytometric Analysis of Mouse HSPCs
| Marker | Fluorochrome | Purpose |
| Lineage Cocktail (CD3e, CD11b, B220, Gr-1, Ter-119) | Biotin + Streptavidin-APC-Cy7 | Exclusion of mature cells |
| c-Kit (CD117) | PE-Cy7 | LSK marker |
| Sca-1 (Ly-6A/E) | APC | LSK marker |
| CD150 (SLAM) | PE | LT-HSC marker |
| CD48 | FITC | LT-HSC marker (negative selection) |
| CD45 | V500 | Pan-leukocyte marker |
| Viability Dye | e.g., DAPI, 7-AAD | Exclusion of dead cells |
This panel allows for the identification of LSK (Lin-Sca-1+c-Kit+) and the more primitive LT-HSC (Lin-Sca-1+c-Kit+CD150+CD48-) populations.[3][4][7]
Table 3: Expected Outcomes of this compound Treatment
| Parameter | Expected Outcome with this compound |
| Total White Blood Cells (WBC) | Robust and sustained increase |
| Neutrophils | Robust and sustained increase |
| T-cells | Increase |
| LSK Cells (in peripheral blood) | Robust and sustained increase |
| Colony-Forming Units (CFU) | Increased number of CFU-GM, BFU-E, and CFU-GEMM |
Based on findings from Wilson et al. (2025)[1]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the stem cell mobilization capacity of the novel CXCR4 antagonist, this compound. By employing a combination of complete blood counts, multi-parameter flow cytometry, and functional colony-forming unit assays, researchers can obtain robust and quantitative data on the efficacy of this compound in mobilizing hematopoietic stem and progenitor cells, as well as various immune cell subsets. These methods are essential for the preclinical development and characterization of new stem cell mobilizing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. youtube.com [youtube.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: EMU-116 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMU-116 is an orally bioavailable, small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway in oncology, implicated in tumor growth, invasion, angiogenesis, metastasis, and the suppression of the tumor immune microenvironment.[1][2][3] By inhibiting CXCR4, this compound has the potential to disrupt these pro-tumorigenic processes and sensitize cancer cells to the cytotoxic effects of conventional chemotherapies. Preclinical evidence suggests that this compound can act synergistically with standard-of-care agents, such as the taxane (B156437) chemotherapeutic docetaxel (B913) and the tyrosine kinase inhibitor axitinib (B1684631), offering a promising new strategy in cancer treatment.[4]
These application notes provide a summary of the available preclinical data and detailed protocols for investigating the combination of this compound with chemotherapy in both in vitro and in vivo models.
Data Presentation: Preclinical Efficacy of this compound Combination Therapy
The following tables summarize the quantitative data from preclinical studies evaluating this compound in combination with chemotherapy.
Table 1: Efficacy of this compound in Combination with Axitinib in a Renal Cell Carcinoma (RCC) Xenograft Model
| Treatment Group | This compound Dose (p.o., q.d.) | Axitinib Dose (p.o., q.d.) | Comparison of Efficacy | Reference |
| This compound + Axitinib | 3 or 10 mg/kg | 30 mg/kg | Equally effective at decreasing tumor burden compared to X4P-001 (100 mg/kg) + Axitinib | [4] |
| This compound + Axitinib | 30 mg/kg | 30 mg/kg | More effective at decreasing tumor burden compared to X4P-001 (100 mg/kg) + Axitinib | [4] |
Table 2: Efficacy of this compound in Combination with Docetaxel in a Bone Metastatic Prostate Cancer Xenograft Model
| Treatment Group | This compound Dose (p.o., q.d.) | Docetaxel Dose (i.p., weekly) | Comparison of Efficacy | Reference |
| This compound + Docetaxel | 10 or 30 mg/kg | 10 mg/kg | As or more effective than X4P-001 (10 or 30 mg/kg) + Docetaxel in reducing intratibial tumor volume | [4] |
Table 3: Immunomodulatory Effects of this compound in a Syngeneic RCC Model
| Treatment Group | This compound Dose (p.o., q.d.) | Outcome | Reference |
| This compound | 30 mg/kg | More effective T-cell mobilization compared to X4P-001 (30 mg/kg) | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay: this compound in Combination with Chemotherapy
This protocol describes a method to assess the synergistic cytotoxic effects of this compound and a chemotherapeutic agent on cancer cell lines using a colorimetric assay such as the MTT assay.
Materials:
-
Cancer cell lines (e.g., 786-O for renal cell carcinoma, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (powder, to be dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Docetaxel, Axitinib, dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
On the following day, remove the medium from the wells and add 100 µL of medium containing the drugs, either alone or in combination, at various concentrations. Include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Xenograft Studies: this compound and Chemotherapy Combination
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in combination with chemotherapy in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Cancer cell line (e.g., 786-O, PC-3)
-
Matrigel (optional)
-
This compound
-
Chemotherapeutic agent (e.g., Axitinib, Docetaxel)
-
Appropriate vehicles for drug formulation (e.g., for oral gavage and intraperitoneal injection)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Resuspend cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
-
Drug Administration:
-
Prepare this compound for oral gavage (p.o.) according to its solubility characteristics. Administer daily (q.d.).
-
Prepare the chemotherapeutic agent for its appropriate route of administration (e.g., axitinib p.o., q.d.; docetaxel intraperitoneally (i.p.) weekly).
-
Treat the mice according to the predetermined schedule for 3-4 weeks.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the study.
-
Record the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, flow cytometry).
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Flow Cytometry Analysis of the Tumor Immune Microenvironment
This protocol outlines the steps for isolating and analyzing immune cells from tumor tissue to assess the immunomodulatory effects of this compound.
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1)
-
Flow cytometer
Protocol:
-
Tumor Dissociation:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D (1 mg/mL) and DNase I (100 U/mL).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Preparation:
-
Wash the cells with RPMI-1640 and centrifuge.
-
If necessary, treat with Red Blood Cell Lysis Buffer to remove red blood cells.
-
Wash the cells with FACS buffer and count the viable cells.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10 minutes on ice.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations within the tumor.
-
Signaling Pathways and Visualizations
CXCR4 Signaling Pathway
The binding of the ligand CXCL12 to the CXCR4 receptor activates several downstream signaling pathways that promote tumor cell proliferation, survival, and migration. This compound, as a CXCR4 antagonist, blocks these signaling cascades.
Caption: The CXCR4 signaling pathway and its inhibition by this compound.
Proposed Synergistic Mechanism of this compound and Docetaxel
Docetaxel is a microtubule-stabilizing agent that induces cell cycle arrest and apoptosis. The synergy with this compound may arise from this compound's ability to mobilize tumor cells from protective niches, making them more susceptible to docetaxel's cytotoxic effects, and by modulating the tumor microenvironment to be less immunosuppressive.
Caption: Proposed synergistic mechanism of this compound and Docetaxel.
Proposed Synergistic Mechanism of this compound and Axitinib
Axitinib is a tyrosine kinase inhibitor that primarily targets VEGFRs, thereby inhibiting angiogenesis. The combination with this compound may lead to a more profound anti-angiogenic effect and a more favorable immune microenvironment. High CXCR4 expression has been correlated with longer progression-free survival in patients treated with axitinib, suggesting a potential interplay between these pathways.
Caption: Proposed synergistic mechanism of this compound and Axitinib.
References
- 1. Treatment with docetaxel in combination with Aneustat leads to potent inhibition of metastasis in a patient-derived xenograft model of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisionformedicine.com [precisionformedicine.com]
- 3. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docetaxel suppresses invasiveness of head and neck cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells After EMU-116 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMU-116 is a novel, orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis plays a critical role in the trafficking and retention of various immune cells within the bone marrow and other tissues.[1][2] By blocking this interaction, this compound has been shown to induce the rapid and sustained mobilization of a broad range of immune cells from the bone marrow into the peripheral blood. This "pan-mobilization" includes neutrophils, T-cells, and hematopoietic stem cells (LSK+ cells), with effects observed to be more robust and sustained compared to other CXCR4 antagonists like Plerixafor.[3][4] This mobilization of immune cells holds significant therapeutic potential in various contexts, including cancer immunotherapy and stem cell transplantation.
Flow cytometry is an indispensable tool for the detailed analysis of these mobilized immune cell populations. It allows for the precise identification, enumeration, and functional characterization of distinct immune cell subsets based on the expression of specific cell surface and intracellular markers. These application notes provide detailed protocols for the flow cytometric analysis of immune cells in mouse models following treatment with this compound, including immunophenotyping, intracellular cytokine analysis, and T-cell proliferation assays.
Data Presentation
The following tables summarize the expected quantitative changes in peripheral blood immune cell populations following treatment with a CXCR4 antagonist, based on representative data from studies using Plerixafor (AMD3100), a compound with a similar mechanism of action to this compound. This compound has been reported to induce a "pan-mobilization" of mature hematopoietic subsets with fold changes from baseline ranging from 2-fold for eosinophils to 40-fold for plasmacytoid dendritic cells.[3][4]
Table 1: Mobilization of Leukocyte Subsets in Peripheral Blood of C57Bl/6 Mice 2.5 hours After a Single Injection of a CXCR4 Antagonist (Plerixafor, 10 mg/kg).
| Cell Population | Fold Increase (Mean ± SEM) |
| Total White Blood Cells (WBC) | 4.8 ± 0.6 |
| Absolute Neutrophil Count (ANC) | 9.0 ± 1.1 |
| Absolute Lymphocyte Count (ALC) | 4.5 ± 0.4 |
| Absolute Monocyte Count (AMC) | 3.5 ± 0.4 |
| CD3+ T cells | 3.7 ± 0.3 |
| CD4+ T cells | 2.7 ± 0.2 |
| CD8+ T cells | 4.8 ± 0.6 |
| B220+ B cells | 5.6 ± 0.9 |
| CD11b+Ly6C+ Inflammatory Monocytes | 3.1 ± 0.5 |
| CD11b+Ly6C- Resident Monocytes | 3.0 ± 0.5 |
Data adapted from a study on the CXCR4 antagonist Plerixafor (AMD3100) and is representative of the expected effects of a CXCR4 antagonist like this compound.[5][6]
Table 2: Effect of CXCR4 Antagonist on T Cell Subsets in Peripheral Blood.
| T Cell Subset | Change upon CXCR4 Antagonist Treatment |
| Naïve T cells (CD44low) | Marked increase in blood, reduced in bone marrow |
| Memory T cells (CD44high) | Marked increase in blood, reduced in bone marrow |
| CD4+ T cells | Increased in blood |
| CD8+ T cells | Increased in blood |
Qualitative changes based on studies with the CXCR4 antagonist Plerixafor (AMD3100).[6]
Signaling Pathway
The diagram below illustrates the CXCR4 signaling pathway and the mechanism of action of this compound. Binding of the chemokine CXCL12 to its receptor CXCR4 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. This compound, as a CXCR4 antagonist, blocks this interaction, thereby inhibiting these downstream signals and leading to the mobilization of immune cells from the bone marrow.
Experimental Protocols
Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the staining of mouse PBMCs for the identification of major immune cell subsets by flow cytometry.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Viability dye (e.g., 7-AAD or a live/dead fixable dye)
-
12x75 mm flow cytometry tubes
Table 3: Suggested Antibody Panel for Mouse Immunophenotyping.
| Marker | Fluorochrome | Cell Type |
| CD45 | e.g., APC-eFluor 780 | All leukocytes |
| CD3e | e.g., PE-Cyanine7 | T cells |
| CD4 | e.g., FITC | T helper cells |
| CD8a | e.g., PerCP-Cyanine5.5 | Cytotoxic T cells |
| B220 (CD45R) | e.g., PE | B cells |
| NK1.1 | e.g., APC | NK cells |
| CD11b | e.g., BV510 | Myeloid cells |
| Ly6G | e.g., BV605 | Granulocytes |
| Ly6C | e.g., BV711 | Monocytes |
Procedure:
-
Collect 50-100 µL of whole blood into an EDTA tube.
-
Add 1 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature, protected from light.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer containing a viability dye.
-
Acquire the samples on a flow cytometer within 1 hour.
Experimental Workflow: Immunophenotyping
Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines in T cells following in vitro stimulation.
Materials:
-
Splenocytes or PBMCs isolated from this compound treated and control mice
-
Complete RPMI-1640 medium
-
Cell Stimulation Cocktail (e.g., PMA and Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Surface staining antibodies (as in Table 3)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
Procedure:
-
Prepare a single-cell suspension of splenocytes or PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the Cell Stimulation Cocktail to the cell suspension.
-
In a separate control tube, add only the medium.
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
Add the Protein Transport Inhibitor to all tubes and incubate for an additional 4-6 hours.
-
Harvest the cells and wash with PBS.
-
Perform surface staining as described in the immunophenotyping protocol (steps 5-9).
-
After the final wash, resuspend the cells in 100 µL of Fixation/Permeabilization Buffer and incubate for 20 minutes at 4°C.
-
Wash the cells with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the anti-cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer and acquire on a flow cytometer.
T-Cell Proliferation Assay (CFSE-based)
This protocol measures T-cell proliferation by dye dilution using Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Splenocytes or purified T cells
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
T-cell mitogen (e.g., anti-CD3/CD28 beads or Concanavalin A)
-
Surface staining antibodies
Procedure:
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM) and mix quickly.
-
Incubate for 10 minutes at 37°C.
-
Stop the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate and add the T-cell mitogen.
-
Culture for 3-5 days at 37°C and 5% CO2.
-
Harvest the cells and perform surface staining as described in the immunophenotyping protocol.
-
Analyze by flow cytometry, gating on the lymphocyte population and specific T-cell subsets to assess CFSE dilution.
Gating Strategy
The following diagram illustrates a representative gating strategy for identifying major immune cell populations in mouse peripheral blood.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of immune cells following treatment with the CXCR4 antagonist this compound. The ability to precisely quantify and characterize the mobilized immune cell populations is crucial for understanding the mechanism of action of this compound and for its further development as a therapeutic agent. The provided protocols for immunophenotyping, intracellular cytokine staining, and T-cell proliferation will enable a thorough investigation of the effects of this compound on the immune system.
References
- 1. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung, and blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
EMU-116: A Potent Tool for Interrogating CXCR4 Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
EMU-116 is a novel, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). As a key regulator of cell migration, proliferation, and survival, the CXCR4/CXCL12 signaling axis is implicated in a multitude of physiological and pathological processes, including cancer metastasis and inflammation. This compound offers a powerful tool for researchers to dissect the intricate signaling pathways governed by CXCR4 and to explore the therapeutic potential of CXCR4 inhibition. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key in vitro and in vivo assays.
Mechanism of Action
This compound functions as a competitive antagonist at the CXCR4 receptor, effectively blocking the binding of its cognate ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). By inhibiting this interaction, this compound prevents the conformational changes in CXCR4 necessary to initiate downstream intracellular signaling cascades. This blockade affects both G-protein-dependent and G-protein-independent pathways, thereby inhibiting cellular responses such as chemotaxis, calcium mobilization, and the activation of pro-survival kinases.
Data Presentation
The following tables summarize the in vitro and in vivo activity of this compound, providing a quantitative basis for its use as a CXCR4 antagonist.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Calcium Mobilization | CXCR4-expressing cells | IC50 | 29.6 nM[1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Cancer Model | Treatment | Dosage | Outcome |
| Human Renal Cell Carcinoma (RCC) Xenograft | This compound | 10 mg/kg (oral, q.d.) | As effective as 100 mg/kg X4P-001 at decreasing tumor burden. |
| Human Renal Cell Carcinoma (RCC) Xenograft | This compound | 30 mg/kg (oral, q.d.) | More effective than 100 mg/kg X4P-001, resulting in tumor size reduction. |
| Syngeneic Renal Cell Carcinoma (RCC) | This compound | 30 mg/kg (oral, q.d.) | More effective at mobilizing T cells than X4P-001. |
| Bone Metastatic Prostate Cancer Xenograft | This compound + Docetaxel | Not specified | As or more effective than X4P-001 in combination with docetaxel. |
Table 3: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Treatment | Dosage | Outcome |
| Mice | This compound | 30 mg/kg (oral) | Mobilizes and increases neutrophil cell counts, with a peak response of ~6 x 10⁹ cells/L. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CXCR4 signaling pathways and the general workflows for key experiments to study the effects of this compound.
Caption: CXCR4 Signaling Pathways Blocked by this compound.
Caption: General Experimental Workflow for Studying this compound.
Experimental Protocols
Calcium Mobilization Assay
Objective: To determine the inhibitory effect of this compound on CXCL12-induced intracellular calcium mobilization in CXCR4-expressing cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, U937, or HEK293 cells stably expressing CXCR4)
-
This compound
-
Recombinant human CXCL12
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and automated injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells once with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
CXCL12 Stimulation and Data Acquisition:
-
Prepare a solution of CXCL12 in assay buffer at a concentration that elicits a submaximal response (EC₈₀).
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
Automatically inject the CXCL12 solution into the wells and continue to record the fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known CXCR4 antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
cAMP Accumulation Assay
Objective: To measure the effect of this compound on the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels mediated by the Gαi-coupled CXCR4 receptor.
Materials:
-
CXCR4-expressing cells
-
This compound
-
Recombinant human CXCL12
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the this compound dilutions for 15-30 minutes.
-
-
Stimulation:
-
Add a fixed concentration of forskolin and CXCL12 to the wells. The concentration of forskolin should be optimized to produce a robust cAMP signal.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP production by CXCL12 in the presence of varying concentrations of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
ERK Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit CXCL12-induced phosphorylation of ERK1/2.
Materials:
-
CXCR4-expressing cells
-
This compound
-
Recombinant human CXCL12
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours prior to the experiment.
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Express the results as a percentage of the CXCL12-stimulated control and determine the inhibitory effect of this compound.
-
Cell Migration Assay (Transwell)
Objective: To evaluate the ability of this compound to inhibit the chemotactic migration of CXCR4-expressing cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells (e.g., MDA-MB-231 breast cancer cells)
-
This compound
-
Recombinant human CXCL12
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell stain (e.g., Calcein-AM or Crystal Violet)
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add serum-free medium containing CXCL12 (chemoattractant) to the lower chamber of the 24-well plate.
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound for 30-60 minutes.
-
Add the cell suspension (containing this compound or vehicle) to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration to occur (typically 4-24 hours, depending on the cell type).
-
Quantification of Migrated Cells:
-
Calcein-AM Staining: Remove non-migrated cells from the top of the insert. Stain the migrated cells on the bottom of the membrane with Calcein-AM and read the fluorescence.
-
Crystal Violet Staining: Remove non-migrated cells. Fix and stain the migrated cells with Crystal Violet. Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of the CXCR4 signaling pathway. Its potency and oral bioavailability make it an excellent candidate for both in vitro and in vivo studies aimed at understanding the physiological and pathological functions of CXCR4 and for the preclinical evaluation of CXCR4-targeted therapies. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their experimental designs.
References
Guidelines for the preparation of EMU-116 for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMU-116 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, in conjunction with its cognate ligand CXCL12 (stromal cell-derived factor-1α), plays a pivotal role in various physiological and pathological processes, including cancer progression, metastasis, and inflammation. Upregulation of the CXCR4/CXCL12 signaling axis is a hallmark of numerous malignancies, promoting tumor cell survival, proliferation, and migration to metastatic sites rich in CXCL12, such as the bone marrow, lungs, and liver. This compound exerts its therapeutic effects by blocking the interaction between CXCL12 and CXCR4, thereby inhibiting downstream signaling pathways crucial for tumor progression.[1][2][3] These application notes provide detailed protocols for the laboratory use of this compound to investigate its effects on cancer cells and in preclinical models.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Calcium Flux Assay | IC50 | 29.6 nM | Not Specified | [4] |
In Vivo Efficacy of this compound in a Renal Cell Carcinoma (RCC) Xenograft Model (in combination with Axitinib)
| Treatment Group | Dose of this compound (p.o., q.d.) | Dose of X4P-001 (p.o., q.d.) | Outcome | Reference |
| This compound | 3 mg/kg | - | Equally effective at decreasing tumor burden | [5] |
| This compound | 10 mg/kg | - | Equally effective at decreasing tumor burden | [5] |
| This compound | 30 mg/kg | - | More effective at decreasing tumor burden | [5] |
| Comparator | - | 100 mg/kg | - | [5] |
In Vivo Efficacy of this compound in a Prostate Cancer Bone Metastasis Xenograft Model (in combination with Docetaxel)
| Treatment Group | Dose of this compound (p.o., q.d.) | Dose of X4P-001 (p.o., q.d.) | Outcome | Reference |
| This compound | 10 or 30 mg/kg | - | As or more effective than X4P-001 | [5][6] |
| Comparator | - | 10 or 30 mg/kg | - | [5] |
In Vivo Hematopoietic Cell Mobilization in Mice
| Treatment Group | Dose | Route | Peak Mobilization Time | Key Mobilized Cells | Reference |
| This compound | 10 mg/kg | s.c. | ~6 hours | WBCs, neutrophils, T-cells, LSK+ cells | [7] |
| This compound | 30 mg/kg | p.o. | ~6 hours | WBCs, neutrophils, T-cells, LSK+ cells | [7] |
| Plerixafor (Comparator) | 5 mg/kg | s.c. | ~2 hours | WBCs, neutrophils, T-cells, LSK+ cells | [7] |
Signaling Pathway
The binding of CXCL12 to its receptor CXCR4 triggers a cascade of intracellular signaling events that are critical for cell survival, proliferation, and migration. This compound, as a CXCR4 antagonist, blocks these downstream pathways. The primary signaling cascades initiated by CXCR4 activation include the Gαi-mediated inhibition of adenylyl cyclase and activation of the PI3K/Akt and MAPK/ERK pathways. These pathways culminate in the activation of transcription factors that regulate genes involved in cell cycle progression, apoptosis, and motility.
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line expressing CXCR4 (e.g., HCT-116, MDA-MB-231)
-
This compound
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the complete medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for Cell Viability (MTT) Assay.
Cell Migration Assay (Transwell Assay)
This protocol assesses the ability of this compound to inhibit CXCL12-induced cell migration.
Materials:
-
Cancer cell line expressing CXCR4 (e.g., Jurkat, SW480)
-
This compound
-
Recombinant human CXCL12
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Serum-free medium
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or microscope
Procedure:
-
Starve cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate. Add serum-free medium without CXCL12 to control wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for 4-24 hours.
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Stain the migrated cells on the lower surface of the insert with Calcein-AM or Crystal Violet.
-
Quantify the migrated cells by measuring fluorescence with a plate reader (for Calcein-AM) or by counting stained cells under a microscope (for Crystal Violet).
Caption: Workflow for Transwell Cell Migration Assay.
Western Blotting for CXCR4 Signaling Pathway
This protocol is used to determine if this compound blocks the activation of downstream signaling molecules like Akt and ERK.
Materials:
-
Cancer cell line expressing CXCR4
-
This compound
-
Recombinant human CXCL12
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-CXCR4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for Western Blotting.
In Vivo Renal Cell Carcinoma (RCC) Xenograft Model
This protocol describes a preclinical model to evaluate the anti-tumor efficacy of this compound.[5][8][9][10][11]
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Human RCC cell line (e.g., 786-O)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of 1-5 x 10^6 786-O cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Workflow for In Vivo RCC Xenograft Model.
Safety and Handling
This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). For detailed information on storage, stability, and safety, please refer to the product's Material Safety Data Sheet (MSDS). Preclinical studies have suggested a favorable safety profile for this compound, but comprehensive safety and toxicity data in humans are not yet available.[1][2][12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Insights into immuno-oncology drug development landscape with focus on bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing EMU-116 in Sickle Cell Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This results in a cascade of pathological events, including vaso-occlusive crises (VOCs), chronic hemolytic anemia, and progressive multi-organ damage. Current therapeutic strategies aim to inhibit HbS polymerization, increase fetal hemoglobin (HbF) levels, reduce inflammation, or address downstream complications.
EMU-116 is an orally bioavailable antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4/CXCL12 signaling axis is pivotal for the retention and trafficking of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1] In the context of SCD, this compound has demonstrated potential as a mobilizing agent for HSPCs in the Townes mouse model, suggesting its utility in gene therapy applications.[2][3] Beyond its role in HSPC mobilization, CXCR4 is also expressed on erythroblasts and its signaling is implicated in terminal erythroid differentiation.[4] Antagonism of this pathway with this compound may therefore represent a novel therapeutic avenue to modulate erythropoiesis in SCD, a hypothesis that warrants further investigation.
These application notes provide detailed protocols for utilizing this compound in established in vitro and in vivo models of sickle cell disease to explore its potential therapeutic effects beyond stem cell mobilization.
Mechanism of Action: The CXCR4 Signaling Pathway
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12 (also known as SDF-1), activates several downstream signaling cascades. These pathways are crucial for cell survival, proliferation, and migration. In erythroid progenitor cells, this signaling is thought to play a role in their differentiation and maturation. This compound, as a CXCR4 antagonist, blocks the binding of CXCL12, thereby inhibiting these downstream effects.
In Vitro Evaluation of this compound
Anti-Sickling Assay
This assay determines the ability of this compound to prevent the characteristic sickling of RBCs from SCD patients under hypoxic conditions.
Experimental Protocol:
-
Blood Sample Preparation:
-
Obtain whole blood from homozygous (HbSS) SCD patients in EDTA-containing tubes.
-
Dilute the whole blood 1:1000 in a modified HEMOX buffer (pH 7.4).[5]
-
-
Compound Preparation and Plating:
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in the assay buffer. The final DMSO concentration should not exceed 0.3%.
-
Aliquot 20 µL of the diluted blood sample into a 384-well plate.[5]
-
Add this compound at various concentrations to the wells.
-
Include positive (e.g., Voxelotor) and negative (vehicle, 0.3% DMSO) controls.[5]
-
-
Induction of Sickling:
-
Cell Fixation and Imaging:
-
Following incubation, add 20 µL of 2% glutaraldehyde (B144438) in phosphate (B84403) buffer to each well to fix the cells.[5]
-
Centrifuge the plate at 1,000 rpm for 1 minute to sediment the RBCs.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Quantify the percentage of sickled cells based on morphology (elongated vs. normal, round/concave).[6]
-
Calculate the EC50 value for this compound's anti-sickling activity.
-
Data Presentation:
| Compound | Concentration (µM) | % Sickled Cells (Mean ± SD) |
| Vehicle (DMSO) | 0 | 75 ± 5 |
| Voxelotor | 10 | 15 ± 3 |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 |
Fetal Hemoglobin (HbF) Induction Assay
This assay evaluates the potential of this compound to increase the expression of HbF in erythroid progenitor cells.
Experimental Protocol:
-
Cell Culture:
-
Culture CD34+ hematopoietic stem and progenitor cells from SCD patients or healthy donors in erythroid differentiation medium.
-
-
Compound Treatment:
-
Treat the differentiating erythroid cells with varying concentrations of this compound over a period of 7-14 days.
-
Include a known HbF inducer (e.g., hydroxyurea (B1673989) or decitabine) as a positive control and a vehicle control.[7]
-
-
HbF Measurement by Flow Cytometry:
-
Harvest the cells and fix them with a fixative solution.
-
Permeabilize the cells to allow intracellular staining.[8]
-
Stain the cells with a fluorescently labeled anti-HbF antibody.[8]
-
Analyze the percentage of HbF-positive cells (F-cells) and the mean fluorescence intensity using a flow cytometer.[8]
-
-
HbF Measurement by HPLC (Optional):
-
Prepare cell lysates from the treated and control cells.
-
Analyze the lysates by high-performance liquid chromatography (HPLC) to quantify the percentage of HbF relative to total hemoglobin.[9]
-
Data Presentation:
| Treatment | Concentration (µM) | % F-cells (Flow Cytometry) | % HbF (HPLC) |
| Vehicle | 0 | 5 ± 1 | 2 ± 0.5 |
| Hydroxyurea | 50 | 25 ± 4 | 15 ± 2 |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 |
In Vivo Evaluation of this compound in the Townes Mouse Model
The Townes mouse model is a humanized knock-in model of SCD that expresses human α- and βS-globin chains, recapitulating the key pathophysiology of the human disease.[10][11]
Experimental Protocol:
-
Animal Model:
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., sterile water or appropriate vehicle for this compound), administered by oral gavage.
-
Group 2: this compound (e.g., 30 mg/kg), administered by oral gavage daily.[2]
-
Group 3: Positive control (e.g., Hydroxyurea), administered as per established protocols.
-
-
Dosing and Monitoring:
-
Administer treatments daily for a period of 4 to 12 weeks.
-
Monitor animal health and body weight regularly.
-
-
Endpoint Analysis:
-
Hematological Parameters: Collect peripheral blood at baseline and at specified time points for complete blood count (CBC) to assess hemoglobin levels, red blood cell counts, and hematocrit. Analyze reticulocyte counts as a measure of hemolysis.
-
Fetal Hemoglobin Levels: Measure the percentage of F-cells and total HbF in peripheral blood using flow cytometry or HPLC as described in the in vitro protocol.
-
Organ Histopathology: At the end of the study, harvest organs such as the spleen, liver, and kidneys. Perform histological analysis to assess for signs of SCD-related pathology, including vascular congestion, infarction, and fibrosis.
-
Stem Cell Mobilization: To confirm the primary activity of this compound, measure the number of LSK (Lineage- Sca-1+ c-Kit+) cells in peripheral blood by flow cytometry at peak mobilization time (approximately 6 hours post-dosing).[2]
-
Data Presentation:
| Parameter | Vehicle Control (Mean ± SD) | This compound (30 mg/kg) (Mean ± SD) | Hydroxyurea (Mean ± SD) |
| Hemoglobin (g/dL) | |||
| Reticulocytes (%) | |||
| % F-cells | |||
| Spleen Weight (mg) | |||
| LSK cells/µL blood |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in the context of sickle cell disease. The proposed experiments will help to elucidate whether the antagonism of CXCR4 by this compound offers therapeutic benefits beyond hematopoietic stem cell mobilization, potentially through direct effects on erythropoiesis, red blood cell health, or fetal hemoglobin production. The data generated from these studies will be critical in determining the potential of this compound as a novel disease-modifying therapy for sickle cell disease.
References
- 1. CXCR4 antagonists in hematologic malignancies: more than just mobilizers? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 4. [PDF] Intracellular and nuclear CXCR4 signaling promotes terminal erythroblast differentiation and enucleation. | Semantic Scholar [semanticscholar.org]
- 5. reframeDB [reframedb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fetal Hemoglobin Assay | CYM [cytometry.mlsascp.com]
- 9. en.iacld.com [en.iacld.com]
- 10. Sleep phenotype in the Townes mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
Troubleshooting & Optimization
Overcoming poor solubility of EMU-116 in aqueous solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of EMU-116, an orally bioavailable CXCR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent, orally bioavailable small molecule antagonist of the CXCR4 receptor. The CXCR4/CXCL12 signaling axis is implicated in various diseases, including cancer and hematological disorders, making this compound a valuable tool for research and potential therapeutic development.[1][2][3] However, this compound is poorly soluble in aqueous solutions at room temperature, which can significantly hinder its use in in vitro and in vivo experiments that require a dissolved state.[3] This poor solubility can lead to issues with accurate dosing, precipitation in stock solutions or media, and ultimately, unreliable experimental results.
Q2: What are the initial signs of solubility problems with this compound?
A2: Researchers may encounter several indicators of poor solubility:
-
Visible particulates: A cloudy appearance or visible solid particles in your solution after attempting to dissolve this compound.
-
Precipitation over time: The compound may initially appear to dissolve, especially in the presence of a small amount of organic solvent, but then precipitates out of the aqueous buffer or cell culture medium upon standing or dilution.
-
Low or inconsistent bioactivity: Inconsistent or lower-than-expected results in cellular assays, which may be due to the actual concentration of dissolved this compound being much lower than the nominal concentration.
-
Difficulty in preparing stock solutions: Inability to achieve desired high concentrations for stock solutions, even with the use of common organic solvents.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution of this compound in purely aqueous solutions like Phosphate-Buffered Saline (PBS) or standard cell culture media is not recommended and is likely to be unsuccessful due to its hydrophobic nature.[3] An organic co-solvent is typically required to first dissolve the compound before further dilution into aqueous systems.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Issue 1: Preparing a High-Concentration Stock Solution
Problem: Difficulty dissolving this compound to create a concentrated stock solution.
Solution Workflow:
References
Optimizing EMU-116 dosage for maximum therapeutic effect
Welcome to the technical support resource for EMU-116, a potent and selective orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the CXCR4 receptor. The cognate ligand for CXCR4 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). The CXCR4/CXCL12 signaling axis is a key pathway involved in cell trafficking, survival, proliferation, and angiogenesis.[1][2] In many cancer types, this axis is hijacked to promote tumor growth, metastasis to CXCL12-rich environments (like bone marrow), and the infiltration of immunosuppressive cells.[1][2][3] this compound competitively binds to CXCR4, inhibiting CXCL12-mediated signaling and thereby disrupting these pro-tumorigenic processes.[4]
Q2: In which cancer models has this compound shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in various models of genitourinary cancers.[3] Specifically, it has shown significant anti-tumor activity in mouse xenograft models of human renal cell carcinoma (786-O) and prostate cancer (PC-3), particularly in models of bone metastasis.[3][5] It has also been shown to effectively mobilize T-cells in a syngeneic mouse model of renal cell carcinoma.[3]
Q3: What is a recommended starting dose for in vivo mouse studies?
A3: Based on published preclinical data, oral (p.o.) administration of this compound once daily (q.d.) has been effective in a dose range of 3 mg/kg to 30 mg/kg in mouse models.[3][4] In a renal cell carcinoma xenograft model, 30 mg/kg of this compound was more effective than 100 mg/kg of the comparator CXCR4 antagonist, X4P-001.[3] The optimal dose will depend on the specific tumor model, the endpoint being measured, and whether it is being used as a single agent or in combination with other therapies.
Q4: How should I prepare this compound for in vitro and in vivo use?
A4: For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution, which can then be diluted to the final working concentration in cell culture media. For in vivo oral administration, a formulation suitable for gavage, such as a suspension in a vehicle like 0.5% methylcellulose (B11928114), is typically used. Refer to the manufacturer's datasheet for specific solubility information.
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Pipetting errors during drug dilution.3. Edge effects in multi-well plates.4. Contamination of cell cultures. | 1. Ensure a homogenous single-cell suspension before plating. Perform cell counts for each experiment.2. Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for each concentration.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.4. Regularly test for mycoplasma and practice sterile techniques. |
| Observed IC50 value is significantly higher than expected (literature value is ~29.6 nM in Ca2+ flux assay[6]). | 1. This compound degradation (improper storage).2. High serum concentration in media (protein binding).3. Cell line has low or no CXCR4 expression.4. Incorrect assay endpoint or timing. | 1. Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles.2. Consider reducing serum concentration during the drug treatment period if compatible with cell health.3. Verify CXCR4 expression in your cell line via qPCR, Western Blot, or Flow Cytometry.4. Ensure the assay duration is sufficient for the drug to exert its effect. For an antagonist, a functional assay (e.g., migration or signaling) is more direct than a long-term viability assay. |
| No inhibition of CXCL12-induced signaling (e.g., p-ERK, p-AKT) in Western Blot. | 1. Insufficient CXCL12 stimulation.2. This compound pre-incubation time is too short.3. Poor antibody quality.4. Sub-optimal lysis buffer or sample preparation. | 1. Titrate CXCL12 to determine the optimal concentration for inducing a robust phosphorylation signal in your system.2. Pre-incubate cells with this compound for at least 30-60 minutes before adding CXCL12 to ensure receptor binding.3. Use validated antibodies for phospho-proteins and total proteins. Run appropriate positive and negative controls.4. Use a lysis buffer containing phosphatase and protease inhibitors. Ensure rapid processing of samples on ice. |
| In vivo tumor model is not responding to this compound treatment. | 1. Sub-optimal dose or dosing frequency.2. Poor oral bioavailability in the specific mouse strain.3. Tumor model is not dependent on CXCR4 signaling.4. Rapid development of resistance. | 1. Perform a dose-response study (e.g., 10, 30 mg/kg) to determine the optimal dose for your model.2. While this compound is orally bioavailable, pharmacokinetic studies may be needed for your specific model if efficacy is low.3. Confirm CXCR4 expression in the tumor tissue. Models not driven by the CXCR4/CXCL12 axis may not respond.4. Analyze tumors from treated animals for changes in the CXCR4 pathway or upregulation of compensatory signaling pathways. |
Data Summary
In Vitro and In Vivo Efficacy of this compound
| Parameter | Assay / Model | Result | Comparator | Reference |
| Potency | Ca2+ Flux Assay | IC50: 29.6 nM | - | [6] |
| In Vivo Efficacy (Tumor Burden) | Human RCC Xenograft (786-O) | 30 mg/kg this compound more effective | 100 mg/kg X4P-001 | [3] |
| In Vivo Efficacy (Tumor Burden) | Human RCC Xenograft (786-O) | 10 mg/kg this compound equally effective | 100 mg/kg X4P-001 | [3] |
| In Vivo Efficacy (Combination) | PC-3 Prostate Cancer Bone Metastasis | As or more effective than comparator | X4P-001 (10 or 30 mg/kg) + Docetaxel | [3] |
| Immune Cell Mobilization | Syngeneic RENCA RCC model | More effective T-cell mobilization | X4P-001 (30 mg/kg) | [3] |
Key Experimental Protocols
Protocol 1: In Vitro Chemotaxis (Migration) Assay
This assay measures the ability of this compound to inhibit the migration of CXCR4-expressing cancer cells towards a CXCL12 gradient.
-
Cell Preparation : Culture CXCR4-positive cells (e.g., PC-3) to ~80% confluency. The day before the assay, starve the cells in serum-free media for 18-24 hours.
-
Assay Setup : Use a transwell plate (e.g., 8 µm pore size).
-
In the lower chamber, add media containing CXCL12 (e.g., 100 ng/mL) as the chemoattractant.
-
Include a negative control with media only (no CXCL12).
-
-
Drug Treatment : Harvest and resuspend the starved cells in serum-free media. Treat cell aliquots with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Cell Seeding : Add 100 µL of the cell/drug suspension (containing 50,000-100,000 cells) to the upper chamber of the transwell insert.
-
Incubation : Incubate the plate at 37°C in a CO2 incubator for 4-24 hours (time to be optimized based on cell type).
-
Quantification :
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Elute the dye with a solubilization buffer (e.g., 10% acetic acid).
-
Read the absorbance on a plate reader at ~570 nm.
-
-
Data Analysis : Normalize the data to the vehicle-treated, CXCL12-stimulated control. Plot a dose-response curve to determine the IC50 of this compound for migration inhibition.
Protocol 2: In Vivo Renal Cell Carcinoma Xenograft Model
This protocol outlines a study to evaluate the single-agent efficacy of this compound in a subcutaneous tumor model.
-
Cell Implantation : Subcutaneously inject 1-5 x 10^6 human renal cell carcinoma cells (e.g., 786-O) in a 1:1 mixture of media and Matrigel into the flank of immunocompromised mice (e.g., female nude mice).
-
Tumor Growth : Monitor tumor growth using calipers. Begin treatment when tumors reach an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 mice/group).
-
Treatment Groups :
-
Group 1: Vehicle (e.g., 0.5% methylcellulose in water), administered orally (p.o.), once daily (q.d.).
-
Group 2: this compound (10 mg/kg), p.o., q.d.
-
Group 3: this compound (30 mg/kg), p.o., q.d.
-
-
Dosing and Monitoring : Administer the treatments daily via oral gavage. Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health status as indicators of toxicity.
-
Endpoint : Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.
-
Data Analysis : Calculate tumor volume using the formula: (Length x Width²) / 2. Plot the mean tumor volume ± SEM for each group over time. At the end of the study, excise tumors, weigh them, and perform statistical analysis (e.g., ANOVA) to compare treatment groups to the vehicle control.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CXCR4 – The Liotta Research Group [liottaresearch.org]
- 5. Insights into immuno-oncology drug development landscape with focus on bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
Troubleshooting unexpected results in EMU-116 experiments
Welcome to the technical support center for EMU-116 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized protocols for key assays involving this novel CXCR4 antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during your experiments with this compound.
Q1: Why am I observing inconsistent or no inhibition of cell migration with this compound in my Transwell assay?
A1: Inconsistent results in migration assays can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Cell Health and Passage Number: Ensure your cells are healthy, in a logarithmic growth phase, and have a low passage number. High-passage cells may exhibit altered migratory potential.[1]
-
Serum Starvation: To increase the sensitivity of your cells to the chemoattractant (e.g., CXCL12), serum-starve them for 12-24 hours prior to the assay.[1]
-
Chemoattractant Gradient: A proper chemoattractant gradient is crucial. Ensure there are no air bubbles at the bottom of the Transwell insert, as these can interfere with cell migration.[1][2] Also, confirm the activity of your chemoattractant; repeated freeze-thaw cycles can reduce its effectiveness.[2]
-
Pore Size of Transwell Insert: The pore size of the insert should be appropriate for your cell type. If the pores are too small, it may impede migration.[1][3]
-
This compound Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time for your specific cell line and experimental conditions. A dose-response experiment is highly recommended.
Q2: My cell viability assay (e.g., MTT, Calcein AM) shows variable results or increased cell death in my control group treated with the vehicle for this compound.
A2: Issues with cell viability assays can often be traced back to the solvent used to dissolve this compound or the assay conditions themselves.
-
Vehicle Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is not toxic to your cells (typically <0.1%). Run a vehicle-only control to assess its effect on cell viability.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability. Ensure you have a homogenous cell suspension and that you are seeding a consistent number of cells in each well.[1][4]
-
Assay Incubation Time: The incubation time for the viability reagent can impact the results. Follow the manufacturer's protocol and ensure consistent timing for all plates.
-
High Background Absorbance: High background in the control wells can be due to the components of the culture medium. Test the medium alone to determine its baseline absorbance.
Q3: In my Western blot analysis, I am not seeing a downstream effect of this compound on the CXCR4 signaling pathway (e.g., p-ERK, p-Akt).
A3: Western blotting is a multi-step technique where issues can arise at various stages.
-
Insufficient Protein Loaded: Ensure you are loading an adequate and equal amount of protein for each sample. Perform a protein quantification assay (e.g., BCA) before loading.
-
Protein Degradation: To prevent protein degradation, use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[5]
-
Antibody Issues: The primary antibody may not be specific or sensitive enough. Ensure you are using a validated antibody at the recommended dilution. Some antibodies also work better with specific blocking buffers.[5]
-
Transfer Problems: Inefficient protein transfer from the gel to the membrane can result in weak or no signal. This is particularly true for high molecular weight proteins.[5][6] You can check transfer efficiency using a stain like Ponceau S.[6]
-
Weak or No Signal: If you are observing faint or no bands, consider increasing the primary antibody incubation time or concentration. Also, ensure your secondary antibody is compatible with the primary antibody.[7]
Data Presentation
Consistent and clear data presentation is crucial for interpreting your results. Below are example tables for presenting quantitative data from common assays.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µM) | Mean Absorbance (OD) ± SD | % Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100 |
| Vehicle Control (DMSO) | 0.1% | 1.22 ± 0.09 | 97.6 |
| This compound | 1 | 1.15 ± 0.07 | 92.0 |
| This compound | 10 | 0.85 ± 0.06 | 68.0 |
| This compound | 50 | 0.45 ± 0.05 | 36.0 |
Table 2: Inhibition of Cell Migration by this compound
| Treatment Group | Concentration (µM) | Mean Migrated Cells per Field ± SD | % Inhibition |
| No Chemoattractant | 0 | 15 ± 4 | - |
| Chemoattractant (CXCL12) | 100 ng/mL | 250 ± 22 | 0 |
| This compound + CXCL12 | 1 | 175 ± 18 | 30.0 |
| This compound + CXCL12 | 10 | 80 ± 12 | 68.0 |
| This compound + CXCL12 | 50 | 25 ± 7 | 90.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Transwell Cell Migration Assay
Objective: To assess the inhibitory effect of this compound on CXCL12-induced cell migration.
Methodology:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Assay Setup:
-
Add migration buffer (e.g., RPMI 1640 with 0.5% BSA) containing the desired concentrations of this compound or vehicle control to the lower chamber of the Transwell plate.
-
Add the chemoattractant (e.g., CXCL12) to the lower chamber.
-
Place the Transwell inserts (with an appropriate pore size, e.g., 8 µm) into the wells.
-
Resuspend the serum-starved cells in migration buffer and add the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for your cell type (typically 2-24 hours).
-
Cell Staining and Counting:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as Crystal Violet or DAPI.
-
Count the number of migrated cells in several representative fields under a microscope.
-
Protocol 2: Western Blotting for Downstream Signaling
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the CXCR4 signaling pathway (e.g., Akt, ERK).
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a specific agonist like CXCL12 for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-Akt, anti-ERK) or a loading control (e.g., anti-β-actin, anti-GAPDH).
Visualizations
CXCR4 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the binding of CXCL12 to its receptor, CXCR4. This compound acts as an antagonist, blocking this interaction and the subsequent downstream signaling events.
Caption: Simplified CXCR4 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Evaluating this compound
This workflow provides a logical sequence for characterizing the effects of this compound in vitro.
Caption: A general experimental workflow for the in vitro evaluation of this compound.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 4. youtube.com [youtube.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. assaygenie.com [assaygenie.com]
Improving the stability of EMU-116 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability and successful application of EMU-116 in experimental conditions.
Overview of this compound
This compound is a novel, orally bioavailable small molecule antagonist of the CXCR4 receptor.[1] It plays a significant role in mobilizing hematopoietic stem and immune cells and is being investigated for its therapeutic potential in various settings, including neutropenia and cancer.[2][3] this compound functions by disrupting the interaction between the CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1α), which is a key pathway in cell trafficking, survival, and proliferation.[1][4]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitation observed in stock solutions or final assay medium.
-
Inconsistent results at higher concentrations.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound's intrinsic hydrophobicity | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in the aqueous assay buffer is low (typically <0.5%) to avoid artifacts.[5] |
| pH of the buffer | The solubility of ionizable compounds like this compound can be pH-dependent. Test the solubility across a range of pH values to determine the optimal buffer system for your experiment.[5][6] |
| Exceeding solubility limit | If precipitation occurs upon thawing frozen stock solutions, consider storing them at a slightly lower concentration. Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[6] |
Issue 2: Inconsistent Experimental Results and Loss of Activity
Symptoms:
-
High variability between experimental replicates or batches.
-
Decreased inhibitory activity over time.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Degradation | This compound, like many small molecules, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Store stock solutions protected from light at -20°C or -80°C and prepare fresh dilutions for each experiment.[5][6] |
| Air (Oxygen) Exposure | The compound may be susceptible to oxidation. To minimize this, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[6] |
| Incompatible Storage Container | The material of the storage container can affect compound stability. Use amber glass vials or inert polypropylene (B1209903) tubes for long-term storage to prevent leaching of contaminants or adherence of the compound to the container surface.[6] |
| Variations in Cell Culture Conditions | Ensure consistency in cell passage number, confluency, and serum batches, as these can impact cellular response. Regularly test for mycoplasma contamination.[5] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol provides a method to evaluate the stability of this compound under specific storage and solvent conditions using High-Performance Liquid Chromatography (HPLC).[6]
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Analytical HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Prepare Stock Solution: Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent.
-
Timepoint Zero (T=0) Analysis: Immediately analyze an aliquot of the fresh solution by HPLC. This provides the baseline purity and peak area of the intact this compound.
-
Storage: Store the remaining stock solution under the desired test conditions (e.g., -20°C in the dark, 4°C in the light, room temperature).
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week), take an aliquot of the stored solution, bring it to room temperature if frozen, and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Data Presentation:
Table 1: Hypothetical Stability of this compound in DMSO (10 mM) under Various Storage Conditions
| Storage Condition | % Remaining after 1 week | % Remaining after 4 weeks |
| -80°C, Dark | 99.5% | 98.9% |
| -20°C, Dark | 99.1% | 97.5% |
| 4°C, Dark | 95.2% | 88.1% |
| Room Temperature, Dark | 85.3% | 65.7% |
| Room Temperature, Light | 70.1% | 42.3% |
Mandatory Visualizations
References
Technical Support Center: Addressing Off-Target Effects of EMU-116 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EMU-116, a novel CXCR4 antagonist, in cell culture experiments. Our aim is to help you identify and mitigate potential off-target effects to ensure the validity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its primary mechanism of action is to block the binding of the natural ligand, CXCL12 (also known as SDF-1α), to CXCR4.[3] This inhibition disrupts the downstream signaling pathways involved in cell migration, proliferation, and survival.[4] The CXCL12/CXCR4 axis is implicated in various physiological and pathological processes, including cancer metastasis and immune cell trafficking.[3]
Q2: What are off-target effects and why are they a concern when using a small molecule inhibitor like this compound?
Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[5] For a small molecule inhibitor like this compound, this means it could potentially bind to and modulate the activity of other receptors, kinases, or enzymes besides CXCR4. These off-target interactions can lead to misleading experimental outcomes, cellular toxicity, or the activation of compensatory signaling pathways, thereby complicating data interpretation.[6] Early identification and mitigation of off-target effects are crucial for validating that the observed phenotype is a direct result of CXCR4 inhibition.
Q3: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?
Common indicators that you may be observing off-target effects include:
-
Unexpected Cytotoxicity: Significant cell death at concentrations where specific CXCR4 inhibition is expected to be non-toxic.
-
Discrepancy with Genetic Knockdown: The phenotype observed with this compound treatment does not match the phenotype seen when CXCR4 expression is silenced using techniques like siRNA or CRISPR/Cas9.
-
Inconsistent Results with Other CXCR4 Antagonists: Using a structurally different CXCR4 antagonist (e.g., Plerixafor, AMD3100) results in a different cellular phenotype.
-
Activation of Unrelated Signaling Pathways: Observing modulation of signaling pathways not known to be downstream of CXCR4.
Q4: How can I proactively assess the selectivity of this compound in my experimental system?
Proactively determining the selectivity profile of this compound is a key step in validating your results. Consider the following approaches:
-
Dose-Response Curves: Generate detailed dose-response curves for your primary assay. A specific inhibitor should exhibit a clear sigmoidal curve. A very steep or narrow dose-response window might suggest off-target toxicity.
-
Orthogonal Validation: Confirm your findings using an alternative method to inhibit the target. This could be a different CXCR4 antagonist with a distinct chemical scaffold or genetic knockdown of CXCR4.
-
Target Engagement Assays: Employ techniques like cellular thermal shift assay (CETSA) to confirm that this compound is binding to CXCR4 in your cells at the concentrations used in your experiments.
-
Biochemical Profiling: For in-depth analysis, consider using commercial services for kinase or receptor profiling to screen this compound against a broad panel of potential off-targets.[7][8][9]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at concentrations intended to be selective for CXCR4.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a detailed dose-response of this compound on your specific cell line. 2. Compare the cytotoxic concentration (CC50) to the inhibitory concentration (IC50) for CXCR4-mediated signaling (e.g., migration assay). A small therapeutic window (CC50 close to IC50) suggests off-target toxicity. 3. Test a structurally unrelated CXCR4 antagonist (e.g., AMD3100) to see if it recapitulates the cytotoxicity. | If cytotoxicity is specific to this compound and not other CXCR4 antagonists, it is likely an off-target effect. If all CXCR4 antagonists are toxic, the phenotype might be an on-target effect in your cell line. |
| Compound precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Check the final DMSO concentration. It should typically be below 0.5%.[10] 3. Perform a solubility test of this compound in your specific cell culture medium. | Reducing the final concentration of this compound or optimizing the solvent conditions may resolve the cytotoxicity.[10] |
Issue 2: The phenotypic effect of this compound is inconsistent with CXCR4 knockdown.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects of this compound | 1. Validate CXCR4 knockdown efficiency by qPCR or Western blot. 2. Perform a "rescue" experiment. In CXCR4 knockdown cells, the effect of this compound should be blunted if it is on-target. If the effect persists, it is likely off-target. 3. Profile downstream signaling pathways. Compare the effects of this compound and CXCR4 knockdown on known downstream effectors like p-ERK, p-AKT, and intracellular calcium mobilization. | Concordant results between this compound treatment and CXCR4 knockdown will validate the on-target nature of the observed phenotype. |
| Compensatory signaling | 1. Investigate related chemokine receptors. Cells may upregulate other chemokine receptors to compensate for the loss of CXCR4 signaling. 2. Perform a broader signaling pathway analysis (e.g., phospho-kinase array) to identify any activated compensatory pathways. | Identification of compensatory mechanisms can explain the discrepancy and provide new avenues for investigation. |
Issue 3: Inconsistent or irreproducible results in functional assays (e.g., migration, invasion).
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Variable CXCR4 expression | 1. Monitor CXCR4 expression levels in your cell line over different passages by flow cytometry or Western blot. 2. Use a stable, well-characterized cell line with consistent CXCR4 expression. | Consistent CXCR4 expression will lead to more reproducible assay results. |
| Assay conditions | 1. Optimize the concentration of CXCL12. Use a concentration that gives a robust but submaximal response to allow for the detection of inhibition. 2. Serum-starve cells prior to the assay to reduce basal signaling.[11] 3. Ensure consistent timing of this compound pre-incubation and CXCL12 stimulation. | Optimized and standardized assay conditions will reduce variability and improve reproducibility. |
Data Presentation
Table 1: Comparative Inhibitory Potency of CXCR4 Antagonists
This table provides a summary of reported IC50 values for different CXCR4 antagonists across various in vitro functional assays. This data can be used as a reference for expected potency and for selecting alternative inhibitors for orthogonal validation.
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | CXCL12-induced Calcium Flux | CCRF-CEM | 2.3 | [12] |
| AMD3100 (Plerixafor) | CXCL12-induced Calcium Flux | U937 | 4.6 | [13] |
| IT1t | CXCL12 Binding | CEM | 2.1 | [13] |
| T140 | CXCL12-induced Calcium Flux | MOLT-4 | 1.7 | [13] |
Note: IC50 values can vary depending on the cell line and specific assay conditions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to CXCR4 in intact cells.
Methodology:
-
Cell Treatment: Treat your cell line with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x IC50) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble CXCR4 by Western blotting.
-
Data Analysis: Plot the amount of soluble CXCR4 as a function of temperature. A shift in the melting curve to higher temperatures in the this compound treated samples indicates target engagement.
Protocol 2: Western Blotting for Downstream Signaling
Objective: To investigate the effect of this compound on the phosphorylation of key downstream effectors of the CXCR4 signaling pathway.
Methodology:
-
Cell Culture and Starvation: Plate cells and allow them to adhere. Serum-starve the cells for 18-24 hours.[11]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of CXCL12 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Densitometry: Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations
Caption: Simplified CXCR4 signaling pathway upon CXCL12 binding and its inhibition by this compound.
Caption: Experimental workflow for identifying potential off-target effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
How to mitigate toxicity in animal models treated with EMU-116
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel CXCR4 antagonist, EMU-116, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The CXCR4 receptor and its ligand, CXCL12, play a crucial role in immune cell trafficking and the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[2][3] By blocking the interaction between CXCL12 and CXCR4, this compound disrupts the signals that keep these cells in the bone marrow, leading to their mobilization into the peripheral bloodstream.[2][3] This mechanism is being explored for applications in stem cell transplantation, cancer therapy, and the treatment of neutropenia.[4][5]
Q2: What are the reported effects of this compound in preclinical animal models?
A2: In various mouse models, this compound has demonstrated robust and sustained mobilization of multiple immune and stem cell types, including white blood cells (WBCs), neutrophils, T-cells, and Lineage-Sca-1+c-Kit+ (LSK) cells.[4][5] Its effects have been shown to be superior to the first-generation CXCR4 antagonist, Plerixafor, with a peak effect around 6 hours post-administration, corresponding to its peak plasma levels.[4][5] In mouse models of genitourinary cancers, this compound has been shown to be more efficacious than the second-generation antagonist Mavorixafor (X4P-001) at the same or lower doses.[6]
Q3: Have any toxicities been reported for this compound in animal models?
A3: Currently, publicly available preclinical data for this compound indicate a favorable safety profile. Studies in mice have shown that this compound induced no significant changes in red blood cell indices (RBC, HCT, MCV, MCH, Hb) compared to vehicle controls.[4][5] However, as with any investigational compound, researchers should be vigilant for potential adverse effects. While specific toxicities for this compound have not been detailed in published literature, potential class-effects of CXCR4 antagonists should be considered.
Troubleshooting Guide: Potential Toxicities and Mitigation Strategies
While specific toxicity data for this compound is limited, this guide provides troubleshooting advice based on the known class effects of CXCR4 antagonists. These are potential issues to monitor and are not necessarily observed with this compound.
| Potential Issue | Monitoring Parameters | Potential Mitigation Strategies |
| Excessive Leukocytosis | Complete Blood Count (CBC) with differential | - Adjust the dose of this compound. - Reduce the frequency of administration. - Monitor for signs of hyperviscosity (rare). |
| Splenomegaly | - Palpation of the spleen. - Organ weight at necropsy. | - This is a potential effect with prolonged, high-dose administration of CXCR4 antagonists due to extramedullary hematopoiesis.[1] - Consider shorter treatment durations if not essential for the experimental endpoint. - Monitor spleen size and histology in long-term studies. |
| Delayed Neutrophil Reconstitution (in transplant models) | - Daily CBC with differential post-transplant. | - This has been observed with Plerixafor in a canine model.[2] - Ensure adequate stem cell dose for transplantation. - Consider co-administration with G-CSF as per the experimental design. |
| Potential for Tumor Cell Mobilization (in leukemia models) | - Flow cytometry of peripheral blood for tumor markers. | - This is a theoretical risk for any agent that mobilizes hematopoietic cells.[4] - Carefully evaluate the leukapheresis product for tumor cells if applicable. - This effect can also be harnessed therapeutically to sensitize tumor cells to chemotherapy. |
| Gastrointestinal Effects (e.g., diarrhea, nausea) | - Monitor animal behavior, food and water intake, and body weight. | - Ensure proper hydration. - Consider dose adjustment if effects are severe and persistent. - Common adverse events with Plerixafor include diarrhea and nausea.[4] |
Experimental Protocols
Protocol 1: Assessment of Hematopoietic Cell Mobilization in Mice
-
Animal Model: DBA or C57BL/6 mice, 8-12 weeks old.
-
Compound Administration:
-
Blood Collection:
-
Collect peripheral blood (~50-100 µL) via retro-orbital or submandibular bleeding at baseline (0 hours) and at various time points post-administration (e.g., 2, 4, 6, 8 hours).
-
-
Analysis:
-
Complete Blood Count (CBC): Analyze whole blood using an automated hematology analyzer to determine WBC counts, neutrophil counts, and other hematological parameters.
-
Flow Cytometry:
-
Lyse red blood cells using an appropriate lysis buffer.
-
Stain the remaining cells with a cocktail of fluorescently-labeled antibodies to identify specific cell populations (e.g., T-cells: CD3, CD4, CD8; Hematopoietic stem and progenitor cells: Lineage markers, Sca-1, c-Kit).
-
Acquire data on a flow cytometer and analyze the percentage and absolute counts of each cell population.
-
-
Protocol 2: Monitoring for Potential Splenomegaly in a Sub-chronic Study
-
Animal Model: Species relevant to the long-term study.
-
Compound Administration: Administer this compound at the desired dose and frequency for the duration of the study (e.g., 2-4 weeks).
-
In-life Monitoring:
-
Perform weekly or bi-weekly abdominal palpation to assess for any noticeable enlargement of the spleen.
-
Monitor for any clinical signs of distress.
-
-
Terminal Endpoint:
-
At the end of the study, euthanize the animals.
-
Perform a gross necropsy and carefully excise the spleen.
-
Record the spleen weight and calculate the spleen-to-body weight ratio.
-
Fix the spleen in 10% neutral buffered formalin for subsequent histopathological analysis to assess for changes such as extramedullary hematopoiesis.
-
Visualizations
Caption: Mechanism of this compound-induced hematopoietic stem cell mobilization.
Caption: Workflow for assessing hematopoietic cell mobilization in mice.
References
- 1. drugs.com [drugs.com]
- 2. Plerixafor-moblized stem cells alone are capable of inducing early engraftment across the MHC-haploidentical canine barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side Effects of CXC-Chemokine Receptor 4–Directed Endoradiotherapy with Pentixather Before Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plerixafor - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A highly selective and potent CXCR4 antagonist for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: In-Vivo Delivery of EMU-116
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EMU-116 in in-vivo studies. The information is tailored for scientists and drug development professionals to refine their experimental delivery methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Its primary mechanism of action involves disrupting the interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). This axis is crucial for tumor progression, metastasis, angiogenesis, and survival. By blocking this signaling pathway, this compound can inhibit cancer cell proliferation and migration.
Q2: What are the recommended administration routes and dosages for this compound in mice?
A2: this compound has been successfully administered in mice via both oral (p.o.) and subcutaneous (s.c.) routes. A common oral dosage is 30 mg/kg, while a subcutaneous dosage of 10 mg/kg has also been reported.[2] Peak plasma levels of this compound in mice have been observed at approximately 6 hours post-oral administration.[2]
Q3: Is there a recommended vehicle for the oral formulation of this compound?
Q4: How can I prepare a stock solution of this compound?
A4: Due to its likely hydrophobic nature, this compound should first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be further diluted into the final aqueous vehicle for administration.
Troubleshooting Guide
Issue 1: Precipitation of this compound in the formulation upon addition of aqueous vehicle.
-
Potential Cause: this compound is a poorly water-soluble compound, and adding an aqueous buffer too quickly or at too high a concentration can cause it to precipitate out of the initial organic solvent.
-
Troubleshooting Steps:
-
Stepwise Dilution: Add the aqueous vehicle to the this compound/DMSO stock solution dropwise while vortexing or sonicating to ensure gradual mixing and prevent rapid changes in solvent polarity.
-
Optimize Vehicle Composition: Increase the concentration of solubilizing agents in your vehicle. For example, you can try increasing the percentage of Tween 80 or including a co-solvent like polyethylene (B3416737) glycol (PEG300).
-
pH Adjustment: If using a buffer, ensure the pH is optimal for this compound solubility. For some compounds, a slightly acidic or basic pH can significantly improve solubility.[3]
-
Issue 2: Inconsistent results or high variability in animal studies.
-
Potential Cause: This can stem from inconsistent formulation preparation, improper oral gavage technique, or animal-to-animal physiological differences.
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Prepare the formulation fresh for each experiment using a consistent, documented procedure. Ensure the final formulation is a homogenous suspension.
-
Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage. Use the correct size gavage needle for the mouse weight to prevent injury.[5][6] Administer the formulation slowly and steadily.[5]
-
Animal Handling: Fasting animals overnight before dosing can help reduce variability in gastric emptying and absorption. Ensure consistent animal handling to minimize stress.
-
Issue 3: Difficulty in achieving desired plasma concentrations of this compound.
-
Potential Cause: Poor absorption from the gastrointestinal tract, rapid metabolism, or instability of the compound in the formulation.
-
Troubleshooting Steps:
-
Formulation Enhancement: Consider more advanced formulation strategies for poorly soluble drugs, such as creating a microemulsion or a self-emulsifying drug delivery system (SEDDS). These can improve the dissolution and absorption of the compound.[7]
-
Permeability Enhancers: Include excipients that can enhance gastrointestinal permeability in your formulation, but use these with caution and after thorough literature review for potential toxicity.
-
Stability Check: Assess the stability of this compound in your prepared formulation over the duration of your experiment. Degradation of the compound before administration will lead to lower effective doses.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical studies.
Table 1: In-Vivo Administration and Efficacy of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Oral Dose | 30 mg/kg | Mouse | p.o. (gavage) | [2] |
| Subcutaneous Dose | 10 mg/kg | Mouse | s.c. | [2] |
| Peak Plasma Time (Oral) | ~6 hours | Mouse | p.o. (gavage) | [2] |
Experimental Protocols
Protocol 1: General Preparation of an Oral Suspension of a Hydrophobic Compound (e.g., this compound) for In-Vivo Mouse Studies
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Methylcellulose (B11928114) (0.6% w/v in sterile water)
-
Tween 80 (0.2% w/v in sterile water)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound powder completely. Vortex until a clear solution is obtained. This is your concentrated stock solution.
-
In a separate sterile tube, prepare the vehicle by combining 0.6% w/v methylcellulose and 0.2% w/v Tween 80 in sterile water.[4] Mix thoroughly.
-
While vortexing the vehicle solution, slowly add the this compound/DMSO stock solution dropwise to the vehicle to achieve the final desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the final concentration would be 6 mg/mL).
-
Continue to vortex or sonicate the final formulation until a uniform suspension is achieved.
-
Visually inspect the suspension for any precipitation before administration.
-
Administer to mice via oral gavage using an appropriate-sized gavage needle.
-
Visualizations
Caption: Experimental workflow for this compound in-vivo studies.
Caption: Troubleshooting precipitation issues in this compound formulations.
Caption: Simplified signaling pathway of CXCR4 and the inhibitory action of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Effect of a novel orally bioavailable CXCR4 inhibitor, AMD070, on the metastasis of oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Large-Scale Synthesis of EMU-116
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the CXCR4 antagonist, EMU-116. The information is compiled from established process development and scale-up studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for the synthesis of this compound?
A1: Two main synthetic strategies have been developed: a discovery-focused synthesis and a process-focused synthesis. The discovery-focused route is designed for late-stage diversification to explore structure-activity relationships (SAR). In contrast, the process-focused route is optimized for efficiency, higher overall yield, and enhanced stereocontrol, making it more suitable for large-scale production.[1][2]
Q2: Which key reaction is consistently used in both synthetic routes for a crucial bond formation?
A2: Both the discovery-focused and process-focused syntheses of this compound utilize the Buchwald-Hartwig amination reaction. This reaction is critical for installing the N-methylpiperazine appendage onto a key aryl bromide intermediate.[1][2]
Q3: What are the main advantages of the process-focused synthetic route over the discovery-focused route for large-scale production?
A3: The process-focused route is more efficient, provides a higher overall yield, and offers enhanced stereocontrol.[1][2] For instance, the process-focused route has been reported to produce this compound in a 38% overall yield over 12 steps on a multigram scale.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield during Buchwald-Hartwig amination | Suboptimal catalyst system, reaction conditions, or timing of the coupling step in the overall synthesis. | Transition from a late-stage to an early-stage Buchwald-Hartwig coupling. Further optimization of the catalytic system (e.g., catalyst and ligand loading) can also improve yield.[1] |
| Formation of impure white solid instead of crystals during purification | Rapid cooling of the crystallization mixture. | Implement a controlled, stepwise cooling process. For example, allow the mixture to crystallize at 50°C for 30 minutes, then at 45°C for 30 minutes, followed by 40°C for 30 minutes before slowly cooling to room temperature.[1] |
| Difficulty in removing BINAP catalyst after Buchwald-Hartwig amination | BINAP is soluble in the workup solvent. | After the initial workup, dissolve the solids containing the product and BINAP in acetonitrile (B52724). BINAP is insoluble in acetonitrile and will precipitate, allowing for its removal by filtration.[1] |
| Issues with stereocontrol in the final product | The synthetic route may lack robust stereocontrol, particularly in later stages. | Employ the process-focused synthesis route, which is designed for enhanced stereocontrol. This often involves the use of chiral synthons and stereoselective reactions early in the synthetic sequence.[1][2] |
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic routes to this compound.
| Synthetic Route | Number of Steps | Overall Yield | Scale | Reference |
| Discovery-Focused Synthesis | 12 | 24% | 50 mg | [1] |
| Initial Scale-Up Route | 12 | 26% | Hundreds of mg | [1] |
| Process-Focused Route | 12 | 38% | Multigram | [1] |
Experimental Protocols
Key Intermediate Synthesis: (R)-9-bromo-1,5,10,10a-tetrahydro-3H-oxazolo[3,4-b]isoquinolin-3-one
This protocol describes the synthesis of a key aryl bromide intermediate used in the process-focused route.
-
Reaction Setup: The synthesis starts from 2-bromo-D-phenylalanine.
-
Pictet-Spengler Reaction: The initial step involves a Pictet-Spengler reaction.
-
Protecting Group Manipulations: A series of protecting group additions and removals are performed.
-
Cyclization: An intramolecular cyclization forms the oxazolidinone ring.
-
Purification: The crude product is purified to yield the key intermediate. This improved process results in a 71% yield over 3 steps.[1]
Improved Preparative Method for (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
This protocol highlights an improved method for preparing a known synthon with enhanced yield and diastereoselectivity.
-
Reductive Amination: The synthesis involves the reductive amination of a ketone precursor.
-
Crystallization: The key to this improved method is a robust purification by crystallization.
-
Controlled Cooling: The crude material is dissolved in a suitable solvent mixture (e.g., 1:1 hexanes/diethyl ether) and allowed to crystallize at 0°C overnight.[1]
-
Isolation: The resulting crystals are filtered, washed with cold hexanes, and dried under reduced pressure to afford the desired product in high yield and purity.[1]
Visualizations
Experimental Workflow for Process-Focused Synthesis of this compound
Caption: Process-focused synthetic workflow for this compound.
Logical Relationship of Challenges and Solutions in this compound Synthesis
Caption: Key challenges and solutions in this compound synthesis.
References
Adjusting experimental protocols for different cancer cell lines with EMU-116
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EMU-116, a potent, orally bioavailable CXCR4 antagonist.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and what is its mechanism of action?
-
A1: this compound is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4.[1][3] This interaction is crucial for various cellular processes, and its disruption can inhibit cancer progression by affecting tumor cell survival, proliferation, and metastasis.[1]
-
-
Q2: In which cancer cell lines can I expect to see an effect with this compound?
-
A2: this compound is expected to be effective in cancer cell lines that overexpress CXCR4. This includes, but is not limited to, cell lines derived from breast cancer (e.g., MDA-MB-231), prostate cancer (e.g., PC-3), renal cell carcinoma (e.g., 786-0), and certain leukemias.[1][4] It is recommended to first verify CXCR4 expression in your cell line of interest.
-
-
Q3: How does this compound compare to other CXCR4 antagonists like Mavorixafor (X4P-001)?
-
A3: Preclinical data suggests that this compound has enhanced pharmacokinetic properties and superior anti-tumor efficacy compared to Mavorixafor.[5]
-
Experimental Design
-
Q4: What is a good starting concentration for in vitro experiments with this compound?
-
A4: Based on its potent in vitro activity (IC50 of 29.6 nM in a Ca2+ flux assay), a good starting point for most in vitro assays is a concentration range of 1 nM to 1 µM.[3] The optimal concentration will depend on the specific cell line and assay being performed.
-
-
Q5: What are the key in vitro assays to characterize the effect of this compound?
-
A5: Key assays include:
-
Chemotaxis/Migration Assay: To assess the inhibition of cancer cell migration towards a CXCL12 gradient.
-
Calcium Mobilization Assay: To measure the blockade of CXCL12-induced intracellular calcium flux.
-
Proliferation/Viability Assay: To determine the effect on cancer cell growth.
-
Western Blotting: To analyze the inhibition of downstream signaling pathways (e.g., p-ERK, p-AKT).
-
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect of this compound in a migration assay. | 1. Low or no CXCR4 expression in the cell line. 2. Suboptimal concentration of CXCL12 or this compound. 3. Cell health issues (e.g., high passage number, low viability). 4. Incorrect assay setup. | 1. Verify CXCR4 expression by flow cytometry or western blot. 2. Perform a dose-response curve for both CXCL12 (to determine EC50) and this compound. 3. Use low-passage, healthy cells. Ensure high viability before starting the experiment. 4. Ensure the Transwell membrane pore size is appropriate for your cells and that the CXCL12 gradient is established correctly. |
| High background signal in the calcium mobilization assay. | 1. Incomplete dye loading or washing. 2. Cell clumping. 3. Autofluorescence of this compound. | 1. Optimize dye loading concentration and incubation time. Ensure thorough washing to remove extracellular dye. 2. Prepare a single-cell suspension before dye loading. 3. Run a control with this compound alone (without cells and dye) to check for autofluorescence at the detection wavelength. |
| No change in p-ERK or p-AKT levels after this compound treatment and CXCL12 stimulation. | 1. Timing of stimulation and lysis is critical. 2. Low level of receptor activation. 3. This compound concentration is too low. | 1. Perform a time-course experiment to determine the peak of ERK and AKT phosphorylation after CXCL12 stimulation (typically 5-15 minutes). 2. Ensure the concentration of CXCL12 used is sufficient to induce robust phosphorylation (use EC80-EC90). 3. Increase the concentration of this compound. |
| This compound precipitates out of solution during the experiment. | 1. Poor solubility of this compound in aqueous media. | 1. Prepare a high-concentration stock solution in DMSO. 2. When diluting into aqueous media, do so gradually while vortexing. 3. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions. |
Data Presentation
Table 1: Representative In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| Jurkat | T-cell Leukemia | Calcium Mobilization | 29.6 |
| MDA-MB-231 | Breast Cancer | Migration Assay | ~50 |
| PC-3 | Prostate Cancer | Migration Assay | ~75 |
| 786-0 | Renal Cell Carcinoma | Proliferation Assay | ~100 |
Note: The IC50 values for migration and proliferation assays are illustrative and based on the known high potency of this compound and typical values for potent CXCR4 antagonists in these cell lines. Actual values may vary depending on experimental conditions.
Experimental Protocols
1. Cell Migration (Chemotaxis) Assay
-
Principle: This assay measures the ability of this compound to inhibit the migration of cancer cells towards a gradient of CXCL12.
-
Materials:
-
CXCR4-expressing cancer cells (e.g., MDA-MB-231)
-
This compound
-
Recombinant human CXCL12
-
Transwell inserts (8 µm pore size)
-
24-well plate
-
Serum-free culture medium
-
Calcein AM or Crystal Violet for staining
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest and resuspend cells in serum-free medium at 1 x 10^6 cells/mL.
-
Pre-incubate cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 4-24 hours at 37°C.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells in several fields of view and calculate the percentage of inhibition relative to the vehicle control.
-
2. Western Blot for Downstream Signaling
-
Principle: This protocol is to determine if this compound inhibits the CXCL12-induced phosphorylation of key downstream signaling proteins like ERK and AKT.
-
Materials:
-
CXCR4-expressing cancer cells
-
This compound
-
Recombinant human CXCL12
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and grow to ~80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate cells with CXCL12 (e.g., 100 ng/mL) for the predetermined optimal time (e.g., 10 minutes).
-
Immediately wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualization
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Caption: A typical workflow for evaluating this compound in cancer cell lines.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. CXCR4 – The Liotta Research Group [liottaresearch.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 4. Role of CXCR4 in the progression and therapy of acute leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerson.emory.edu [emerson.emory.edu]
Validation & Comparative
A Comparative Guide to EMU-116 and Plerixafor for Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of EMU-116 and Plerixafor (B1678892), two CXCR4 antagonists utilized in the mobilization of hematopoietic stem cells (HSCs). While Plerixafor is an established clinical agent, this compound is a novel, orally bioavailable compound in preclinical development. This document summarizes their mechanisms of action, comparative efficacy based on available data, and relevant experimental protocols.
Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
Both this compound and Plerixafor are antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Under normal physiological conditions, the ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), is secreted by bone marrow stromal cells. The interaction between SDF-1α and CXCR4 on the surface of HSCs is crucial for retaining these cells within the bone marrow niche.[3][4]
By competitively binding to CXCR4, both this compound and Plerixafor block the interaction with SDF-1α. This disruption of the CXCR4/CXCL12 signaling axis leads to the release of HSCs from the bone marrow into the peripheral bloodstream, a process known as mobilization. These mobilized HSCs can then be collected via apheresis for subsequent transplantation. When used in combination with Granulocyte-Colony Stimulating Factor (G-CSF), which also promotes HSC mobilization through a different mechanism, these CXCR4 antagonists have a synergistic effect, leading to a significantly higher yield of HSCs compared to G-CSF alone.[1][4]
Comparative Efficacy
A direct comparison of the clinical efficacy of this compound and Plerixafor in humans is not yet possible, as this compound has not undergone human clinical trials for which data is publicly available. Plerixafor, in contrast, is an FDA-approved drug with extensive clinical data. The following sections present the available preclinical comparative data and the established clinical efficacy of Plerixafor.
Preclinical Data: this compound vs. Plerixafor in Murine Models
Studies in various mouse models have demonstrated that this compound is a potent mobilizer of HSCs and other immune cells, with some evidence suggesting superiority over Plerixafor in these models.
Key Findings:
-
Oral Bioavailability: this compound is orally bioavailable, a significant potential advantage over Plerixafor, which is administered via subcutaneous injection.[2][5]
-
Robust and Sustained Mobilization: In DBA mice, both subcutaneous and oral administration of this compound resulted in robust and sustained increases in white blood cells (WBCs), neutrophils, T-cells, and LSK+ (Lin-Sca-1+c-Kit+) cells that were superior to the effects of subcutaneously administered Plerixafor.[2][6]
-
Peak Activity: The peak mobilizing effect of this compound in mice was observed around the 6-hour time point, which is later than the 2-hour peak observed for Plerixafor.[2][6]
-
Selective Mobilization: In sickle cell mouse models, both oral and subcutaneous this compound mobilized more LSK cells without the enhanced leukocytosis observed with Plerixafor.[2][6]
Table 1: Preclinical Comparison of this compound and Plerixafor in DBA Mice
| Parameter | This compound (s.c. 10mg/kg) | This compound (p.o. 30 mg/kg) | Plerixafor (s.c. 5mg/kg) |
| Administration Route | Subcutaneous | Oral | Subcutaneous |
| Peak Response Time | ~ 6 hours | ~ 6 hours | ~ 2 hours |
| Mobilization of WBCs, Neutrophils, T-cells, LSK+ cells | Robust and sustained increases, superior to Plerixafor | Robust and sustained increases, superior to Plerixafor | Less robust and sustained compared to this compound |
Source: Data extrapolated from descriptions in preclinical studies.[2][6]
Clinical Efficacy of Plerixafor
Plerixafor, in combination with G-CSF, has been extensively studied in clinical trials and has demonstrated significant efficacy in mobilizing HSCs for autologous transplantation in patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM).
Table 2: Efficacy of Plerixafor + G-CSF vs. G-CSF Alone in Non-Hodgkin's Lymphoma (Pivotal Phase III Study)
| Efficacy Endpoint | Plerixafor + G-CSF (n=150) | Placebo + G-CSF (n=148) | P-value |
| Achieved ≥5 x 10⁶ CD34+ cells/kg in ≤4 apheresis days | 59.3% | 19.6% | <0.001 |
| Median number of apheresis days to reach target | 3 | Not reached | <0.001 |
| Median total CD34+ cells collected (x 10⁶/kg) | 5.6 | 2.3 | <0.001 |
Source: Synthesized data from meta-analyses of pivotal clinical trials.[1][7]
Table 3: Efficacy of Plerixafor + G-CSF vs. G-CSF Alone in Multiple Myeloma (Pivotal Phase III Study)
| Efficacy Endpoint | Plerixafor + G-CSF (n=148) | Placebo + G-CSF (n=154) | P-value |
| Achieved ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis days | 72.3% | 34.4% | <0.001 |
| Median number of apheresis days to reach target | 1 | 4 | <0.001 |
| Median total CD34+ cells collected (x 10⁶/kg) | 10.6 | 5.9 | <0.001 |
Source: Synthesized data from meta-analyses of pivotal clinical trials.[1][7]
Experimental Protocols
This compound Mobilization Protocol in Mice (Preclinical)
-
Animal Model: DBA mice or other relevant strains (e.g., Swiss mice for neutropenia models, Townes mice for sickle cell disease models).[2][6]
-
Drug Administration:
-
Comparator: Plerixafor administered subcutaneously at a dose of 5 mg/kg.[2][6]
-
Sample Collection: Peripheral blood is collected at various time points (e.g., over an 8-hour period) to measure cell counts.[2][6]
-
Analysis: Complete blood counts (CBC) and fluorescence-activated cell sorting (FACS) analysis are performed to quantify WBCs, neutrophils, T-cells, and LSK+ cells.[2][6]
Plerixafor Mobilization Protocol in Humans (Clinical)
-
Patient Population: Patients with non-Hodgkin's lymphoma or multiple myeloma eligible for autologous stem cell transplantation.[1]
-
Priming: Patients receive G-CSF (e.g., 10 µg/kg) subcutaneously once daily for 4 consecutive days prior to the first dose of Plerixafor and on each morning before apheresis.[8]
-
Plerixafor Administration: Plerixafor is administered at a dose of 0.24 mg/kg via subcutaneous injection approximately 11 hours before the start of apheresis.[8][9]
-
Apheresis: Leukapheresis is initiated to collect peripheral blood mononuclear cells. The procedure can be repeated daily for up to 4 consecutive days until the target number of CD34+ cells is collected.[1][8]
-
Monitoring: Peripheral blood CD34+ cell counts are monitored to guide the timing of apheresis and to determine the adequacy of the collection.[8]
Safety and Tolerability
This compound
As this compound is in the preclinical stage, there is no human safety data available. In mouse studies, no significant changes in red blood cell indices were observed compared to vehicle controls.[2][6]
Plerixafor
Plerixafor is generally well-tolerated. The most common adverse events reported in clinical trials are mild to moderate in severity.
Table 4: Common Treatment-Emergent Adverse Events with Plerixafor + G-CSF
| Adverse Event | Frequency |
| Diarrhea | 37% |
| Nausea | 34% |
| Injection site reactions | 34% |
| Fatigue | 27% |
| Headache | 22% |
| Arthralgia | 13% |
| Dizziness | 11% |
| Vomiting | 10% |
Source: Data from meta-analyses and clinical trial reports.[1][7]
Conclusion
Plerixafor is a well-established and effective agent for hematopoietic stem cell mobilization in the clinical setting, significantly improving the success rate of HSC collection when combined with G-CSF. Its efficacy and safety profile are supported by extensive clinical data.
This compound is a promising, next-generation CXCR4 antagonist with the significant advantage of oral bioavailability. Preclinical data in mouse models suggest it may offer more robust and sustained mobilization of HSCs and immune cells compared to Plerixafor. However, its efficacy and safety in humans remain to be determined through future clinical trials. Researchers and drug development professionals should monitor the progress of this compound as it potentially moves into clinical development, as it could represent a significant advancement in HSC mobilization strategies.
References
- 1. Efficacy and safety of plerixafor for hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Meta-analysis and systematic review of plerixafor for stem cell mobilization for autologous stem cell transplant (ASCT) [lymphomahub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Safety and efficacy of upfront plerixafor + G-CSF versus placebo + G-CSF for mobilization of CD34(+) hematopoietic progenitor cells in patients ≥60 and <60 years of age with non-Hodgkin's lymphoma or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 9. Temporal changes in plerixafor administration and hematopoietic stem cell mobilization efficacy: results of a prospective clinical trial in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of EMU-116 and Mavorixafor (X4P-001)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent CXCR4 antagonists: EMU-116 and Mavorixafor (X4P-001). While both molecules target the C-X-C chemokine receptor 4 (CXCR4), a key regulator of cell trafficking, their developmental stages, reported efficacy in different models, and potential therapeutic applications show notable distinctions. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Mavorixafor (X4P-001) |
| Development Stage | Preclinical | FDA Approved for WHIM Syndrome |
| Primary Indication | Investigational for Cancer | WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) Syndrome |
| Reported Potency | High, with an IC50 of 29.6 nM in a Ca2+ flux assay.[1] | High, with an IC50 of 12.5 nM for blocking CXCL12 binding.[2] |
| In Vivo Efficacy | Superior to Mavorixafor in preclinical cancer models.[3] | Clinically proven efficacy in increasing neutrophil and lymphocyte counts in WHIM syndrome patients. |
| Administration Route | Oral | Oral |
In Vitro Potency and Activity
Both this compound and Mavorixafor demonstrate potent antagonism of the CXCR4 receptor. In vitro assays are crucial for determining the intrinsic activity of a compound and its potential for therapeutic efficacy.
| Parameter | This compound | Mavorixafor (X4P-001) | Assay Details |
| IC50 (CXCR4 Antagonism) | 29.6 nM[1] | 7.6–39 nM (Calcium Mobilization)[2] | Calcium (Ca2+) flux assay measures the inhibition of CXCL12-induced intracellular calcium mobilization. |
| IC50 (Ligand Binding) | Not explicitly reported | 12.5 nM[2] | Measures the ability of the compound to displace the natural ligand (CXCL12) from the CXCR4 receptor. |
| Downstream Signaling | Effectively inhibits downstream signaling. | Suppresses CXCL12-stimulated calcium mobilization and activation of Akt/ERK pathways.[2] | Assays measuring the phosphorylation of downstream signaling molecules like Akt and ERK. |
Experimental Protocol: Calcium Flux Assay
A common method to assess CXCR4 antagonism is the calcium flux assay. This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the binding of CXCL12 to CXCR4.
In Vivo Preclinical Efficacy: Head-to-Head in Cancer Models
Direct comparative studies in preclinical cancer models have provided evidence suggesting the superior in vivo efficacy of this compound over Mavorixafor. These studies are critical for predicting clinical potential in oncology.
A study published in 2022 directly compared this compound and Mavorixafor in mouse models of genitourinary cancers. The results indicated that this compound was more efficacious at the same or even lower doses than Mavorixafor.
| Cancer Model | Treatment Groups | Key Findings |
| Renal Cell Carcinoma (RCC) Xenograft | Vehicle, Axitinib, Mavorixafor (100 mg/kg), this compound (3, 10, or 30 mg/kg), and combinations | In combination with axitinib, this compound at 3 or 10 mg/kg was as effective as 100 mg/kg of Mavorixafor in reducing tumor burden. At 30 mg/kg, this compound was more effective than Mavorixafor. |
| Bone Metastatic Prostate Cancer Xenograft | Vehicle, Docetaxel, Mavorixafor (10 or 30 mg/kg), this compound (10 or 30 mg/kg), and combinations | When combined with docetaxel, this compound was as effective or more effective than Mavorixafor. |
| Syngeneic RCC (RENCA) Model | Vehicle, Mavorixafor (30 mg/kg), this compound (30 mg/kg) | This compound demonstrated more effective mobilization of T cells compared to Mavorixafor. |
Experimental Protocol: Syngeneic RENCA RCC Mouse Model
This model utilizes immunocompetent mice, allowing for the evaluation of immunomodulatory effects of the CXCR4 antagonists.
Clinical Data: Mavorixafor in WHIM Syndrome
Mavorixafor is the first FDA-approved therapy for WHIM syndrome, a rare genetic immunodeficiency. The approval was based on the results of a pivotal Phase 3 clinical trial.
4WHIM Phase 3 Trial (NCT03995108)
This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of once-daily oral Mavorixafor in patients with WHIM syndrome aged 12 years and older.
| Endpoint | Mavorixafor (n=14) | Placebo (n=17) | p-value |
| Primary Endpoint: Time Above Threshold for Absolute Neutrophil Count (TATANC) ≥500 cells/µL | 15.04 hours | 2.75 hours | <0.0001 |
| Key Secondary Endpoint: Time Above Threshold for Absolute Lymphocyte Count (TATALC) ≥1000 cells/µL | 15.80 hours | 4.55 hours | <0.0001 |
| Annualized Infection Rate | 60% lower than placebo | - | - |
| Infection Severity | 75% reduction in individuals with Grade 3 or higher infections | - | - |
| Infection Duration | Reduced by over 70% | - | - |
Pharmacokinetics
While a direct head-to-head pharmacokinetic comparison is not available, information from preclinical and clinical studies provides insights into the profiles of both compounds.
| Parameter | This compound (Preclinical) | Mavorixafor (Human) |
| Oral Bioavailability | Reported to have a superior pharmacokinetic profile to Mavorixafor in preclinical models, though specific values are not detailed in the provided sources. | Orally bioavailable. |
| Tmax (Time to Peak Concentration) | Peak plasma levels in mice around 6 hours post-oral dose. | 1.25 to 2 hours post-dose. |
| Metabolism | Information not available. | Primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6. |
| Half-life (t1/2) | Information not available. | Approximately 82 hours in healthy subjects after a single dose. |
Signaling Pathway
Both this compound and Mavorixafor act by antagonizing the CXCR4 receptor, thereby inhibiting the binding of its ligand, CXCL12 (also known as SDF-1). This disruption blocks the downstream signaling cascade that promotes cell survival, proliferation, and migration.
Conclusion
This compound and Mavorixafor are both potent oral CXCR4 antagonists with distinct development trajectories. Mavorixafor has successfully navigated clinical trials to become an approved therapy for the rare disease WHIM syndrome, demonstrating a clear clinical benefit in correcting the underlying pathophysiology of the disease.
This compound, while earlier in development, has shown significant promise in preclinical oncology models, demonstrating superior efficacy to Mavorixafor in head-to-head comparisons. Its ability to modulate the tumor microenvironment and enhance the efficacy of other cancer therapies highlights its potential as a next-generation CXCR4 inhibitor for cancer treatment.
For researchers and drug development professionals, the choice between these or similar molecules will depend on the specific therapeutic context. Mavorixafor provides a benchmark for clinical efficacy and safety in a non-oncology setting, while this compound represents a promising candidate for further investigation in various cancer types, potentially offering an improved therapeutic window. Further clinical evaluation of this compound will be critical to ascertain if its preclinical superiority translates into improved patient outcomes.
References
Validating the Anti-Tumor Efficacy of EMU-116 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of EMU-116, a novel, orally bioavailable small molecule CXCR4 antagonist, against other therapeutic alternatives in preclinical xenograft models. The data presented is compiled from available scientific literature to assist researchers in evaluating its potential as an anti-cancer agent.
Comparative Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with standard-of-care agents, in various cancer xenograft models. Its efficacy is largely attributed to its potent inhibition of the CXCR4/CXCL12 signaling pathway, which plays a crucial role in tumor growth, metastasis, and the regulation of the tumor microenvironment.
Renal Cell Carcinoma (RCC) Xenograft Model
In a human 786.0 RCC xenograft model in nude mice, this compound was evaluated in combination with axitinib (B1684631), a standard-of-care tyrosine kinase inhibitor. The results highlight this compound's superior or comparable efficacy to the second-generation CXCR4 antagonist, mavorixafor (B1662892) (X4P-001).
| Treatment Group | Dosage | Route of Administration | Tumor Burden Reduction vs. Vehicle |
| This compound + Axitinib | 3 mg/kg | p.o., q.d. | Equal to X4P-001 (100 mg/kg) + Axitinib[1] |
| This compound + Axitinib | 10 mg/kg | p.o., q.d. | Equal to X4P-001 (100 mg/kg) + Axitinib[1] |
| This compound + Axitinib | 30 mg/kg | p.o., q.d. | More effective than X4P-001 (100 mg/kg) + Axitinib[1] |
| Mavorixafor (X4P-001) + Axitinib | 100 mg/kg | p.o., q.d. | Significant tumor growth inhibition |
| Axitinib Monotherapy | 30 mg/kg | p.o., q.d. | Dose-dependent inhibition of tumor growth[2][3][4][5] |
Prostate Cancer Xenograft Model
In a bone metastatic prostate cancer model using luciferase-expressing human PC-3 cells in nude mice, this compound demonstrated robust efficacy when combined with the chemotherapeutic agent docetaxel.
| Treatment Group | Dosage | Route of Administration | Anti-Tumor Efficacy |
| This compound + Docetaxel | 10 or 30 mg/kg | p.o., q.d. | As or more effective than X4P-001 + Docetaxel[1] |
| Mavorixafor (X4P-001) + Docetaxel | 10 or 30 mg/kg | p.o., q.d. | Significant tumor growth inhibition[1] |
| Docetaxel Monotherapy | 10 mg/kg | i.p., weekly | Significant inhibition of tumor growth in PC-3 xenografts[6][7][8] |
Signaling Pathway and Experimental Workflow
The anti-tumor effects of this compound are mediated through the disruption of the CXCR4/CXCL12 signaling axis and modulation of the tumor microenvironment.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of anti-tumor agents in xenograft models. Specific parameters may vary between studies.
Subcutaneous Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., 786.0 for RCC, PC-3 for prostate cancer) are cultured in appropriate media and conditions to achieve exponential growth.[9][10]
-
Cell Preparation: Cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or serum-free media). Cell viability and concentration are determined. For some models, cells are mixed with an extracellular matrix like Matrigel to enhance tumor formation.[10][11]
-
Implantation: A specific number of viable cells (typically 1-10 million) in a defined volume are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[9][10][11]
-
Tumor Growth Monitoring: Tumor formation is monitored, and tumor volume is measured regularly using digital calipers.[1][8] The tumor volume is often calculated using the formula: Volume = (Length × Width²) / 2.[1][8][12]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Treatment with this compound, comparators, or vehicle is then initiated according to the specified dosage and schedule.[6]
Evaluation of Anti-Tumor Efficacy
-
Tumor Volume and Growth Inhibition: Tumor volumes are measured at regular intervals throughout the study. The percentage of tumor growth inhibition is calculated to compare the efficacy of different treatments.
-
Body Weight: Animal body weight is monitored as an indicator of treatment-related toxicity.[6]
-
Biomarker Analysis: At the end of the study, tumors may be excised for further analysis, including immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers, or Western blotting to assess the modulation of signaling pathways.[10][13]
Analysis of the Tumor Microenvironment
-
Flow Cytometry: To assess the impact of treatment on the tumor immune infiltrate, tumors can be dissociated into single-cell suspensions.[14][15] These cells are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, regulatory T cells, myeloid-derived suppressor cells) and analyzed by flow cytometry.[14][15] This allows for the quantification of different immune cell populations within the tumor microenvironment. In syngeneic models, this compound has been shown to mobilize T cells more effectively than mavorixafor.[1]
Alternative and Comparative Therapies
This compound's primary comparators are other CXCR4 antagonists and standard-of-care treatments for the specific cancer types being investigated.
-
Mavorixafor (X4P-001): A second-generation oral CXCR4 antagonist. Clinical trials have evaluated mavorixafor in combination with other agents in various cancers, including renal cell carcinoma.[16][17][18]
-
Plerixafor (AMD3100): An injectable CXCR4 antagonist, approved for mobilizing hematopoietic stem cells. It has also been investigated for its anti-tumor effects by modulating the tumor microenvironment.[13][15][19][20][21][22]
-
Axitinib: A tyrosine kinase inhibitor that targets VEGFR, a standard of care for advanced renal cell carcinoma.[2][3][4][5]
-
Docetaxel: A chemotherapy agent used as a standard of care for metastatic castration-resistant prostate cancer.[8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. dovepress.com [dovepress.com]
- 3. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Early Response of Prostate Carcinoma Xenografts to Docetaxel Chemotherapy Monitored With Diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor volume measurement [bio-protocol.org]
- 14. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.jhu.edu [animalcare.jhu.edu]
- 17. Reversing Treatment Resistance in Prostate Cancer | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]
- 18. tumorvolume.com [tumorvolume.com]
- 19. Kidney Cancer Models for Pre-Clinical Drug Discovery: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety and Efficacy of Upfront Plerixafor + G-CSF vs. Placebo + G-CSF for Mobilization of CD34+ Hematopoietic Progenitor Cells in Patients ≥60 and <60 Years of Age with Non-Hodgkin’s Lymphoma or Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of EMU-116: A Comparative Analysis of a Novel CXCR4 Antagonist
For Immediate Release
This guide provides a comprehensive cross-validation of the mechanism of action for EMU-116, a novel, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Through a detailed comparison with other notable CXCR4 antagonists, Plerixafor and Mavorixafor, this document outlines key performance data from various laboratories, presents detailed experimental protocols, and visualizes the underlying signaling pathways. This objective analysis is intended for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of this compound.
Executive Summary
This compound has demonstrated significant promise in preclinical studies as a potent and selective CXCR4 antagonist. The CXCR4/CXCL12 signaling axis is a critical pathway involved in cancer progression, metastasis, and immune cell trafficking.[1] By blocking this pathway, CXCR4 antagonists can inhibit tumor growth, sensitize cancer cells to chemotherapy, and mobilize hematopoietic stem and immune cells.[2] Preclinical data suggests that this compound exhibits superiority over existing CXCR4 antagonists, Plerixafor and Mavorixafor, in terms of its pharmacokinetic profile and in vivo efficacy in certain cancer and stem cell mobilization models.[3][4]
Comparative Performance of CXCR4 Antagonists
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound, Plerixafor, and Mavorixafor.
| Table 1: In Vivo Hematopoietic Stem Cell (HSC) Mobilization in Mice | |||
| Compound | Dose | Route of Administration | Peak Mobilization Time |
| This compound | 30 mg/kg | Oral (p.o.) | ~6 hours |
| Plerixafor | 5 mg/kg | Subcutaneous (s.c.) | ~2 hours |
Data synthesized from a study in DBA mice, indicating this compound's sustained and robust mobilization of various immune and stem cell types, including white blood cells (WBCs) and LSK+ cells, which was superior to Plerixafor.[4]
| Table 2: In Vivo Anti-Tumor Efficacy in a Renal Cell Carcinoma (RCC) Xenograft Mouse Model | ||
| Treatment Group | Dose | Effect on Tumor Growth |
| This compound + Axitinib | 30 mg/kg (this compound) | More effective at decreasing tumor burden compared to X4P-001 + Axitinib. |
| Mavorixafor (X4P-001) + Axitinib | 100 mg/kg (X4P-001) | - |
This study highlights that this compound, at a lower dose, was more efficacious than Mavorixafor (X4P-001) in a combination therapy setting for RCC.[5]
| Table 3: In Vivo Anti-Tumor Efficacy in a Small Cell Lung Cancer (SCLC) Orthotopic Mouse Model | ||
| Treatment Group | Effect on Primary Tumor Growth | Effect on Metastasis |
| Plerixafor (AMD3100) | 61% reduction | 43% reduction in metastasis formation |
| Chemotherapy (cisplatin + etoposide) | 71% reduction | No suppression of metastasis |
| Plerixafor + Chemotherapy | - | Highest reduction in metastasis |
This study demonstrates the potential of CXCR4 inhibition in combination with chemotherapy to not only control primary tumor growth but also significantly reduce metastasis.[6]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: CXCR4 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for CXCR4 Antagonist Evaluation.
Experimental Protocols
CXCR4 Competitive Binding Assay
This assay determines the ability of a test compound to compete with the natural ligand (CXCL12) for binding to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Fluorescently labeled CXCL12
-
Test compounds (this compound, Plerixafor, Mavorixafor) at various concentrations
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells. Wash and resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Add 50 µL of cell suspension to each well of a 96-well plate. Add 50 µL of the test compound at various concentrations (or buffer for control wells) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 at a fixed concentration to all wells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Centrifuge the plate and discard the supernatant. Wash the cells with assay buffer.
-
Flow Cytometry: Resuspend the cells in assay buffer and acquire data on a flow cytometer.
-
Data Analysis: Determine the IC50 value for each compound by measuring the reduction in fluorescence intensity, which corresponds to the displacement of the labeled ligand.
In Vivo Hematopoietic Stem Cell (HSC) Mobilization in Mice
This protocol evaluates the in vivo efficacy of CXCR4 antagonists in mobilizing HSCs from the bone marrow into the peripheral blood.
Materials:
-
Laboratory mice (e.g., C57BL/6 or specific disease models)
-
CXCR4 antagonists (this compound, Plerixafor)
-
Vehicle control
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Flow cytometry antibodies for HSC markers (e.g., Lineage, c-Kit, Sca-1)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Red blood cell lysis buffer
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the CXCR4 antagonist or vehicle control to the mice via the appropriate route (e.g., oral gavage for this compound, subcutaneous injection for Plerixafor).
-
Blood Collection: At specified time points post-administration (e.g., 2, 4, 6, 8 hours), collect peripheral blood from the mice.
-
Cell Staining: Lyse red blood cells and stain the remaining white blood cells with a cocktail of fluorescently labeled antibodies against HSC markers.
-
Flow Cytometry: Acquire and analyze the samples on a flow cytometer to quantify the number of mobilized HSCs (e.g., LSK cells) in the peripheral blood.
-
Data Analysis: Compare the number of mobilized HSCs between the different treatment groups and the vehicle control.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of CXCR4 antagonists in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., renal cell carcinoma, small cell lung cancer)
-
Matrigel (optional)
-
CXCR4 antagonists (this compound, Mavorixafor)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Initiation: Randomize the mice into treatment groups and begin administration of the CXCR4 antagonist, vehicle control, or combination therapy according to the study design.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to evaluate the anti-tumor efficacy.
Conclusion
The cross-validation of this compound's mechanism of action through comparative studies with Plerixafor and Mavorixafor highlights its potential as a best-in-class CXCR4 antagonist. Its oral bioavailability and superior performance in preclinical models of cancer and stem cell mobilization suggest a promising future for this compound in various therapeutic applications. The provided experimental protocols offer a framework for researchers to independently verify these findings and further explore the therapeutic utility of this compound.
References
- 1. A Phase 1 Study of the CXCR4 Antagonist Plerixafor in Combination With High-Dose Cytarabine and Etoposide in Children With Relapsed or Refractory Acute Leukemias or Myelodysplastic Syndrome: A Pediatric Oncology Experimental Therapeutics Investigators’ Consortium Study (POE 10-03) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOCARTA_CXCR4_PATHWAY [gsea-msigdb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CXCR4 antagonists suppress small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of EMU-116 with Other Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
EMU-116 is a novel, orally bioavailable small molecule antagonist of the CXCR4 receptor, a key mediator in cancer progression, metastasis, and the tumor microenvironment.[1] Upregulation of the CXCR4/CXCL12 signaling axis is a hallmark of numerous cancers, promoting tumor growth, angiogenesis, and immune evasion. As a next-generation CXCR4 inhibitor, this compound presents a promising therapeutic agent, particularly in combination with existing cancer therapies. This guide provides an objective comparison of this compound's performance in combination with other anti-cancer agents, supported by available preclinical data.
Performance of this compound in Combination Therapies
Preclinical studies have highlighted the significant potential of this compound to synergize with and enhance the efficacy of standard-of-care cancer treatments, including targeted therapies and chemotherapeutics. While detailed quantitative data from head-to-head preclinical studies are not fully published, available research abstracts indicate superior performance of this compound compared to other CXCR4 inhibitors, such as mavorixafor (B1662892) (X4P-001).
Synergistic Effect with Axitinib (B1684631) in Renal Cell Carcinoma
In a xenograft model of human renal cell carcinoma (RCC) using the 786-O cell line, the combination of this compound and the tyrosine kinase inhibitor axitinib was investigated. Axitinib is a standard therapy for advanced RCC, primarily targeting vascular endothelial growth factor receptors (VEGFRs). The rationale for this combination lies in the dual targeting of angiogenesis (via axitinib) and the tumor microenvironment and metastatic pathways (via this compound).
While specific tumor volume measurements from the definitive study are not publicly available, an abstract summarizing the research indicates that this compound in combination with axitinib was at least as effective, and in some doses more effective, at reducing tumor burden compared to the combination of X4P-001 and axitinib.
Enhanced Efficacy with Docetaxel (B913) in Prostate Cancer
The synergistic potential of this compound has also been evaluated in a bone metastatic prostate cancer xenograft model using PC-3 cells, in combination with the chemotherapeutic agent docetaxel. Docetaxel is a cornerstone of treatment for metastatic castration-resistant prostate cancer. The CXCR4/CXCL12 axis is known to be involved in the homing of prostate cancer cells to the bone.
Similar to the RCC study, the available abstract suggests that this compound, when paired with docetaxel, was as effective or more effective than the combination of X4P-001 with docetaxel in this model.
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the mechanisms and methodologies underlying these findings, the following diagrams illustrate the CXCR4 signaling pathway targeted by this compound and a typical experimental workflow for assessing synergistic effects in a xenograft model.
CXCR4/CXCL12 Signaling Pathway
The diagram below outlines the major signaling cascades initiated by the binding of the chemokine CXCL12 to its receptor CXCR4. This compound acts as an antagonist, blocking this interaction and thereby inhibiting the downstream signaling that promotes cancer cell proliferation, survival, and migration.
References
Independent Verification of EMU-116's Stem Cell Mobilization Capabilities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EMU-116, a novel oral CXCR4 antagonist, with established hematopoietic stem cell (HSC) mobilizing agents, namely Plerixafor (a CXCR4 antagonist) and Granulocyte-Colony Stimulating Factor (G-CSF). The information presented herein is a synthesis of available preclinical data, intended to assist researchers in evaluating the potential of this compound for stem cell mobilization.
Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
The retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow is largely mediated by the interaction between the chemokine receptor CXCR4, expressed on the surface of HSPCs, and its ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), which is secreted by stromal cells in the bone marrow niche.[1] Disruption of this axis leads to the mobilization of HSPCs from the bone marrow into the peripheral blood.
Both this compound and Plerixafor are antagonists of the CXCR4 receptor.[2][3] By blocking the binding of CXCL12 to CXCR4, these agents disrupt the signaling that retains HSPCs in the bone marrow, resulting in their rapid release into circulation.[1] G-CSF, on the other hand, mobilizes HSPCs through a different, indirect mechanism. It is thought to down-regulate the expression of CXCL12 in the bone marrow and induce the release of proteases from neutrophils, which in turn cleave key adhesion molecules, including the VCAM-1/VLA-4 interaction, and CXCL12 itself, thereby promoting the egress of HSPCs.[1]
Comparative Efficacy in Preclinical Models
Available data from murine models indicate that this compound is a potent mobilizer of a broad range of hematopoietic cells. The following tables summarize the quantitative data on the stem cell mobilization capabilities of this compound, Plerixafor, and G-CSF. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as mouse strains, drug dosages, and administration routes.
Table 1: Comparison of Single-Agent Stem Cell Mobilization in Mice
| Agent | Dose & Route | Key Cell Population | Fold Increase over Baseline/Control | Peak Mobilization Time | Reference |
| This compound | 30 mg/kg (oral) | LSK+ cells | Superior to Plerixafor (specific fold-increase not detailed) | ~6 hours | [2] |
| White Blood Cells (WBCs) | Robust and sustained increases | ~6 hours | [2] | ||
| Neutrophils | Robust and sustained increases | ~6 hours | [2] | ||
| Plasmacytoid Dendritic Cells (pDCs) | ~40-fold | Not specified | [2] | ||
| Eosinophils | ~2-fold | Not specified | [2] | ||
| Plerixafor | 5 mg/kg (s.c.) | LSK+ cells | Significant increase (specific fold-increase not detailed) | ~2 hours | [2] |
| CFU-GM | Significant increase (specific fold-increase not detailed) | Not specified | [4] | ||
| G-CSF | Not specified | LSK+ cells | Not specified | Not specified | [4] |
| CFU-GM | Not specified | Not specified | [4] |
Table 2: Comparison of Combination Therapy for Stem Cell Mobilization in Mice
| Agent Combination | Key Cell Population | Fold Increase over Steady State | Reference |
| G-CSF + Plerixafor | LSKs | ~11-fold | [4] |
| CFU-GM | ~50-fold | [4] |
Note: LSK (Lin-Sca-1+c-Kit+) cells are a population enriched for hematopoietic stem and progenitor cells in mice. CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage) is an in vitro assay to quantify hematopoietic progenitor cells.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of stem cell mobilizing agents. Specific details may vary between individual studies.
In Vivo Stem Cell Mobilization in Mice
-
Animal Model: DBA, Swiss, or other relevant mouse strains are used.
-
Drug Administration:
-
Blood Collection: Peripheral blood is collected at various time points post-drug administration (e.g., 2, 4, 6, 8 hours) via retro-orbital bleeding or cardiac puncture.
-
Cell Quantification:
-
Complete Blood Count (CBC) analysis is performed to determine the numbers of white blood cells, neutrophils, and other hematopoietic cell populations.
-
Flow cytometry is used to quantify specific stem and progenitor cell populations, such as LSK cells.
-
Flow Cytometry for LSK Cell Quantification
-
Sample Preparation: Red blood cells in the peripheral blood samples are lysed.
-
Staining: The remaining cells are stained with a cocktail of fluorescently labeled antibodies. A typical panel for LSK identification includes:
-
A lineage cocktail (e.g., anti-CD3, -CD45R/B220, -CD11b, -Gr-1, -Ter-119) to exclude mature hematopoietic cells.
-
Anti-c-Kit (CD117)
-
Anti-Sca-1 (Ly-6A/E)
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. LSK cells are identified by gating on the lineage-negative (Lin-), c-Kit-positive, and Sca-1-positive population.
Colony-Forming Unit (CFU) Assay
-
Cell Plating: Mononuclear cells isolated from peripheral blood are plated in a semi-solid methylcellulose-based medium containing a cocktail of cytokines that support the growth and differentiation of hematopoietic progenitors.
-
Incubation: Plates are incubated for 7-14 days in a humidified incubator at 37°C and 5% CO2.
-
Colony Counting: The number of colonies, such as CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte), are counted under a microscope.
Summary and Future Directions
The available preclinical data suggests that this compound is a promising oral agent for hematopoietic stem cell mobilization, demonstrating robust and sustained effects that appear superior to Plerixafor in some murine models.[2] Its oral route of administration presents a significant potential advantage over the injectable formulations of Plerixafor and G-CSF.
However, for a comprehensive and definitive comparison, further studies are required. Specifically, head-to-head comparative studies under identical experimental conditions are needed to directly assess the relative potency and efficacy of this compound, Plerixafor, and G-CSF. Future research should also focus on the functional quality of the mobilized stem cells, including their long-term engraftment potential and differentiation capacity. As more data from peer-reviewed studies become available, a clearer picture of the clinical potential of this compound will emerge.
References
- 1. Flow cytometry analysis of murine hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superior Long-Term Repopulating Capacity of G-CSF+Plerixafor-Mobilized Blood: Implications for Stem Cell Gene Therapy by Studies in the Hbbth-3 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of EMU-116 Against Existing BCR-ABL Inhibitors
A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of EMU-116, a novel investigational tyrosine kinase inhibitor (TKI), with the established BCR-ABL inhibitors Imatinib (B729) and Dasatinib.[1][2] The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview based on hypothetical, yet plausible, experimental findings.
This compound is a next-generation, ATP-competitive inhibitor of the BCR-ABL fusion protein, designed for high selectivity to minimize off-target toxicities commonly associated with TKIs used in the treatment of Chronic Myeloid Leukemia (CML).[3][4][5]
Comparative Safety Data Summary
The following tables summarize key preclinical safety data for this compound, Imatinib, and Dasatinib across critical endpoints.
Table 1: In Vitro Kinase Selectivity and Off-Target Inhibition
| Kinase Target | This compound (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
|---|---|---|---|
| BCR-ABL | 0.8 | 250 | <1 |
| c-KIT | 850 | 150 | 15 |
| PDGFRβ | >10,000 | 100 | 28 |
| SRC Family (LYN, SRC) | >5,000 | >10,000 | 1.1 |
| hERG Channel | >20,000 | 5,800 | 2,200 |
Data represents the half-maximal inhibitory concentration (IC50) and indicates the potency of the drug against each kinase. A higher IC50 value suggests lower inhibition.
Table 2: Preclinical Cardiotoxicity Assessment
| Assay | This compound | Imatinib | Dasatinib |
|---|---|---|---|
| hERG Inhibition (IC50) | >20 µM | 5.8 µM | 2.2 µM |
| QTc Prolongation (In Vivo Canine Model) | No significant change at 100x effective dose | Moderate prolongation at 30x effective dose | Significant prolongation at 10x effective dose |
| Cardiomyocyte Apoptosis (hiPSC-CMs) | <2% increase vs. control | 5-10% increase vs. control | 15-25% increase vs. control |
hiPSC-CMs: human-induced pluripotent stem cell-derived cardiomyocytes.
Table 3: Preclinical Hepatotoxicity and Myelosuppression
| Parameter | This compound | Imatinib | Dasatinib |
|---|---|---|---|
| Hepatocyte Viability (IC50, HepG2 cells) | >50 µM | 25 µM | 18 µM |
| ALT/AST Elevation (In Vivo Rat Model, 28-day) | Grade 1 (mild) at high doses | Grade 1-2 (mild to moderate) | Grade 2-3 (moderate to severe) |
| Neutropenia (In Vivo Murine Model, Grade ≥3) | 15% incidence | 35% incidence | 50% incidence |
| Thrombocytopenia (In Vivo Murine Model, Grade ≥3) | 10% incidence | 40% incidence | 60% incidence |
Grading based on Common Terminology Criteria for Adverse Events (CTCAE).
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure transparency and reproducibility.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of kinases.
-
Methodology: A radiometric kinase assay was performed using purified recombinant human kinases. Compounds were serially diluted in DMSO and incubated with the kinase, a specific peptide substrate, and [γ-33P]ATP. Following incubation, the phosphorylated substrate was captured on a filter membrane, and radioactivity was quantified using a scintillation counter. IC50 values were calculated using a four-parameter logistic curve fit.
hERG Channel Inhibition Assay
-
Objective: To assess the potential for direct inhibition of the hERG potassium channel, a key indicator of pro-arrhythmic risk.[6][7]
-
Methodology: Automated patch-clamp electrophysiology was conducted on HEK293 cells stably expressing the hERG channel.[7][8] Cells were exposed to increasing concentrations of the test compounds. The inhibition of the hERG tail current was measured, and the IC50 was determined. E-4031 was used as a positive control.[9]
In Vivo Toxicology Studies
-
Objective: To evaluate the systemic toxicity of the compounds after repeated administration in animal models.[10][11][12]
-
Methodology: Sprague-Dawley rats (for hepatotoxicity) and BALB/c mice (for myelosuppression) were administered the test compounds daily via oral gavage for 28 days.[13] Doses were scaled from the pharmacologically active dose. Endpoints included clinical observations, body weight, hematology, clinical chemistry (including ALT and AST levels), and histopathological examination of major organs.[10]
Visualizations: Pathways and Workflows
Signaling Pathway and Off-Target Effects
The following diagram illustrates the intended and off-target pathways of TKIs in CML. This compound is designed for higher specificity to BCR-ABL, thereby reducing the inhibition of kinases like SRC and PDGFRβ, which are implicated in adverse effects such as pleural effusion and cardiovascular events.[4][14]
Caption: TKI signaling pathways and selectivity.
Preclinical Safety Assessment Workflow
This diagram outlines the logical flow of the preclinical safety assessment process, from initial in vitro screening to comprehensive in vivo toxicology studies, which is critical for kinase inhibitor development.[15][16][17]
Caption: Preclinical safety assessment workflow.
References
- 1. The safety profile of imatinib in CML and GIST: long-term considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. [iris.unito.it]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. hERG Assay | PPTX [slideshare.net]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Toxicology Studies - Certis Oncology [certisoncology.com]
- 11. blog.biobide.com [blog.biobide.com]
- 12. hoeford.com [hoeford.com]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nuvisan.com [nuvisan.com]
EMU-116: A Comparative Analysis of its Therapeutic Potential as a CXCR4 Antagonist
A guide for researchers and drug development professionals on replicating published findings, comparing performance against alternatives, and providing supporting experimental data for the novel, orally bioavailable CXCR4 antagonist, EMU-116.
This document summarizes the therapeutic potential of this compound, a small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The information is based on published preclinical data, offering a comparative analysis with other known CXCR4 inhibitors, Plerixafor and Mavorixafor (X4P-001). Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the replication and further investigation of these findings.
Comparative Efficacy of this compound
This compound has demonstrated superior or comparable efficacy at lower doses compared to other CXCR4 antagonists in various preclinical models. Its improved pharmacokinetic properties and oral bioavailability present a significant advantage.[1][2]
Mobilization of Stem and Immune Cells
This compound has been shown to be a potent agent for mobilizing hematopoietic stem cells (HSCs) and various immune cells from the bone marrow into the peripheral blood.[3][4] This has potential applications in stem cell transplantation, chemotherapy-induced neutropenia, and sickle cell disease.[3][4]
Table 1: Comparison of this compound and Plerixafor in Mobilizing White Blood Cells (WBCs) and Hematopoietic Stem Cells (LSK+ cells) in DBA Mice. [3][4]
| Compound | Administration Route | Dose | Peak WBC Increase (Fold Change) | Peak LSK+ Cell Increase (Fold Change) | Time to Peak Response |
| This compound | Oral (p.o.) | 30 mg/kg | Robust and Sustained | Superior to Plerixafor | ~6 hours |
| This compound | Subcutaneous (s.c.) | 10 mg/kg | Robust and Sustained | Superior to Plerixafor | Not specified |
| Plerixafor | Subcutaneous (s.c.) | 5 mg/kg | Less robust than this compound | Lower than this compound | ~2 hours |
LSK cells: Lin-Sca-1+c-Kit+ cells, a population enriched for hematopoietic stem cells.
In a mouse model of cyclophosphamide-induced neutropenia, oral administration of this compound led to a more rapid recovery of white blood cells, neutrophils, lymphocytes, and monocytes, with treated mice rebounding three days earlier than control groups.[4] The responses were described as robust, with 5 to 20-fold increases above baseline.[4]
Anti-Cancer Activity
The CXCR4/CXCL12 signaling axis is implicated in tumor progression, metastasis, and the tumor microenvironment.[5][6] By antagonizing CXCR4, this compound has shown significant therapeutic potential in various cancer models.[2][7][8]
Table 2: Comparative Efficacy of this compound and Mavorixafor (X4P-001) in Genitourinary Cancer Models. [2][8]
| Cancer Model | Treatment Combination | This compound Dose | Mavorixafor (X4P-001) Dose | Outcome |
| Renal Cell Carcinoma (786-0) Xenograft | + Axitinib (30 mg/kg) | 3 or 10 mg/kg | 100 mg/kg | Equally effective at decreasing tumor burden. |
| Renal Cell Carcinoma (786-0) Xenograft | + Axitinib (30 mg/kg) | 30 mg/kg | 100 mg/kg | More effective than Mavorixafor at decreasing tumor burden. |
| Bone Metastatic Prostate Cancer (PC-3) Xenograft | + Docetaxel (10 mg/kg) | 10 or 30 mg/kg | 10 or 30 mg/kg | As or more effective than Mavorixafor. |
| Syngeneic Renal Cell Carcinoma (RENCA) | Monotherapy | 30 mg/kg | 30 mg/kg | More effective at mobilizing T cells. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the CXCR4 signaling pathway and a general workflow for evaluating CXCR4 antagonists in a preclinical cancer model.
Caption: The CXCR4 signaling pathway is activated by its ligand CXCL12, leading to downstream effects promoting cancer cell survival, proliferation, metastasis, and angiogenesis. This compound acts as an antagonist, blocking this interaction.
Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound in combination with chemotherapy in a human prostate cancer xenograft model.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Mobilization of Hematopoietic Stem and Immune Cells
Objective: To assess the ability of this compound to mobilize WBCs and HSCs into the peripheral blood of mice.
Materials:
-
This compound
-
Plerixafor
-
Vehicle control (e.g., sterile saline or PBS)
-
Syringes and needles for subcutaneous and oral administration
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Complete Blood Count (CBC) analyzer
-
Flow cytometer
-
Antibodies for FACS analysis of hematopoietic stem and progenitor cells (e.g., anti-Lineage cocktail, anti-Sca-1, anti-c-Kit)
Procedure:
-
Acclimate DBA mice for at least one week before the experiment.
-
Divide mice into treatment groups: Vehicle control, Plerixafor (5 mg/kg, s.c.), this compound (10 mg/kg, s.c.), and this compound (30 mg/kg, p.o.).[3][4]
-
Collect a baseline blood sample from each mouse.
-
Administer the respective treatments to each group.
-
Collect peripheral blood samples at various time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).[3][4]
-
Perform CBC analysis on a portion of the blood to determine WBC counts.
-
Use the remaining blood for FACS analysis to quantify LSK cells.
-
Lyse red blood cells.
-
Stain the remaining cells with a cocktail of fluorescently labeled antibodies against lineage markers, Sca-1, and c-Kit.
-
Acquire data on a flow cytometer and analyze the percentage and absolute number of LSK cells.
-
-
Compare the fold-change in WBC and LSK cell counts from baseline across the different treatment groups and time points.
In Vivo Anti-Cancer Efficacy in a Prostate Cancer Bone Metastasis Model
Objective: To evaluate the efficacy of this compound, alone and in combination with docetaxel, in a mouse model of prostate cancer bone metastasis.
Animal Model: Nude male mice.[2]
Cell Line: Luciferase-expressing human prostate cancer cells (e.g., PC-3).[2]
Materials:
-
Luciferase-expressing PC-3 cells
-
This compound
-
Mavorixafor (X4P-001)
-
Docetaxel
-
Vehicle control
-
Surgical equipment for intratibial injection
-
In vivo bioluminescence imaging system
-
D-luciferin substrate
Procedure:
-
Culture luciferase-expressing PC-3 cells under standard conditions.
-
Anesthetize nude male mice and surgically inject PC-3 cells directly into the tibia.[2]
-
Monitor tumor establishment and growth via bioluminescence imaging.
-
Once tumors are established, randomize mice into treatment groups:
-
Administer treatments according to the specified schedule.
-
Monitor intratibial tumor volume weekly using bioluminescence imaging.
-
Inject mice with D-luciferin.
-
After a short incubation period, image the mice using an in vivo imaging system.
-
Quantify the luminescent signal from the tumor-bearing tibias.
-
-
Continue treatment and monitoring for a predetermined period or until humane endpoints are reached.
-
Compare tumor growth rates and final tumor burden between the different treatment groups.
This guide provides a foundational overview for researchers interested in the therapeutic potential of this compound. The provided data, diagrams, and protocols are intended to facilitate the replication and expansion of these important preclinical findings.
References
- 1. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic stem and progenitor cell mobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse models for studying prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Models of Prostate Cancer Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling EMU-116
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of EMU-116, a potent CXCR4 antagonist. The following procedural guidance is designed to answer specific operational questions and establish a foundation for safe laboratory practices. As a potent pharmaceutical compound, this compound necessitates stringent handling protocols to minimize exposure and ensure a safe research environment.
Quantitative Safety Data Overview
Due to the limited availability of specific public data for this compound, the following table summarizes key safety parameters based on general guidelines for potent pharmaceutical compounds and data from similar CXCR4 antagonists. A compound-specific risk assessment is imperative before beginning any experimental work.
| Parameter | Recommended Value/Classification | Basis of Recommendation |
| Occupational Exposure Limit (OEL) | Estimated Range: 1-10 µg/m³ | Inferred from general potent compound handling guidelines. A formal assessment is required. |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | Based on Safety Data Sheet (SDS) for a comparable CXCR4 antagonist.[1] |
| Environmental Hazard | Category 1: Very toxic to aquatic life with long-lasting effects | Derived from SDS for a similar CXCR4 antagonist.[1] |
Personal Protective Equipment (PPE) Protocol
The primary methods for exposure control are engineering and administrative controls; however, appropriate PPE is mandatory as a critical secondary barrier.
Standard Laboratory PPE:
-
Eye Protection: ANSI-rated safety glasses with side shields.
-
Protective Clothing: A full-length laboratory coat with buttoned cuffs.
Enhanced PPE for this compound Handling (Solid and Solutions):
-
Gloves: Double-gloving with powder-free nitrile gloves is required.[2]
-
Respiratory Protection: When handling this compound powder outside of a primary containment system (e.g., glove box), a NIOSH-approved respirator with a particulate filter (such as an N95 or P100) is mandatory. For operations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.[3]
-
Enhanced Eye Protection: Chemical splash goggles or a full-face shield must be worn over safety glasses.
-
Body Protection: A disposable gown or coveralls should be worn over the standard laboratory coat.
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol details the safe handling of this compound from preparation to immediate post-handling procedures.
1. Preparation and Pre-Handling:
- Confirm that all required PPE is readily available and in proper condition.
- Ensure that the designated handling area, such as a chemical fume hood or glove box, is certified and operational.
- Assemble all necessary apparatus (e.g., analytical balance, spatulas, vials, solvents) within the containment area.
- Prepare a clearly labeled hazardous waste container for all disposable materials that will come into contact with this compound.
2. Donning PPE:
- Don standard laboratory attire.
- Put on the first pair of nitrile gloves.
- Don the disposable gown or coveralls.
- Don the second pair of nitrile gloves, ensuring the cuffs overlap the sleeves of the gown.
- Don the appropriate respiratory and eye protection.
3. Handling this compound Powder:
- All manipulations of solid this compound must be performed within a certified chemical fume hood or an isolator/glove box.
- Utilize dedicated, disposable utensils for handling the compound.
- Weigh the required amount of this compound carefully to prevent the generation of dust.
- In the event of a spill, immediately decontaminate the area using a wet wipe or absorbent pad. Do not use dry sweeping methods. Dispose of cleaning materials in the designated hazardous waste container.
4. Solubilization of this compound:
- In the containment area, add the appropriate solvent to the vial containing the pre-weighed this compound.
- Securely cap the vial and use a vortex mixer or gentle agitation to ensure complete dissolution.
5. Post-Handling Decontamination:
- Thoroughly wipe down all surfaces and equipment that may have been in contact with this compound using a suitable deactivating agent or solvent.
- Dispose of all contaminated disposable items (e.g., gloves, weigh boats, pipette tips) in the designated hazardous waste container.
6. Doffing PPE:
- Remove PPE in a manner that avoids cross-contamination, typically in the reverse order of donning.
- Remove the outer pair of gloves.
- Remove the disposable gown or coveralls.
- Remove the inner pair of gloves.
- Remove eye and respiratory protection.
- Immediately wash hands thoroughly with soap and water.
Workflow for Safe Handling and Disposal
The following diagram outlines the critical workflow for the safe handling and disposal of this compound.
Caption: A procedural diagram illustrating the safe handling and disposal workflow for this compound.
Comprehensive Disposal Plan
The disposal of this compound and all associated contaminated materials must comply with all federal, state, and local regulations for hazardous waste management.[4]
1. Waste Segregation:
- All materials that have come into contact with this compound, including excess compound, solutions, contaminated PPE, and cleaning materials, must be classified and segregated as hazardous chemical waste.
2. Waste Containment:
- Utilize dedicated, leak-proof containers that are clearly labeled with "Hazardous Waste" and the chemical name "this compound".[5]
3. Storage:
- Store hazardous waste containers in a designated and secure satellite accumulation area.[5]
- Ensure containers remain closed unless waste is being added.
4. Final Disposal:
- Coordinate the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[5]
- Under no circumstances should this compound or its solutions be disposed of down the drain or in standard waste receptacles.[6][7]
Adherence to these safety protocols is paramount for minimizing exposure risks and ensuring the responsible management of this potent research compound.
References
- 1. CXCR4 antagonist 4|MSDS [dcchemicals.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
